molecular formula C12H15ClO2 B1347062 Benzoyl chloride, 4-(pentyloxy)- CAS No. 36823-84-4

Benzoyl chloride, 4-(pentyloxy)-

Cat. No.: B1347062
CAS No.: 36823-84-4
M. Wt: 226.7 g/mol
InChI Key: IBQDPNHVFRFCFK-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-(pentyloxy)- is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoyl chloride, 4-(pentyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7951. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoyl chloride, 4-(pentyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 4-(pentyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pentoxybenzoyl chloride
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InChI

InChI=1S/C12H15ClO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3
Source PubChem
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InChI Key

IBQDPNHVFRFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID2068002
Record name Benzoyl chloride, 4-(pentyloxy)-
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Molecular Weight

226.70 g/mol
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CAS No.

36823-84-4
Record name 4-Pentyloxybenzoyl chloride
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Record name p-Pentoxybenzoyl chloride
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Record name p-Pentoxybenzoyl chloride
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Record name Benzoyl chloride, 4-(pentyloxy)-
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Record name Benzoyl chloride, 4-(pentyloxy)-
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Record name 4-pentyloxybenzoyl chloride
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Record name P-PENTOXYBENZOYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Pentyloxy)benzoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(pentyloxy)benzoyl chloride, a key intermediate in the synthesis of novel organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, molecular structure, synthesis, applications, and safety protocols, grounding all information in established scientific literature and best practices.

Core Identification and Molecular Structure

4-(Pentyloxy)benzoyl chloride is an acyl chloride derivative of benzoic acid, featuring a pentyloxy substituent at the para position of the benzene ring. This structural arrangement imparts specific reactivity and physical properties that are leveraged in various synthetic applications.

CAS Number: 36823-84-4[1][2][3]

Molecular Formula: C₁₂H₁₅ClO₂[1][2]

Molecular Weight: 226.70 g/mol [4]

The molecular structure of 4-(pentyloxy)benzoyl chloride is characterized by a central benzene ring, a reactive benzoyl chloride group, and a five-carbon pentyloxy chain. The electron-donating nature of the pentyloxy group influences the reactivity of the acyl chloride moiety.

Molecular Structure Diagram

Caption: Molecular structure of 4-(pentyloxy)benzoyl chloride.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 4-(pentyloxy)benzoyl chloride is essential for its effective use in research and development.

PropertyValueSource
IUPAC Name 4-(pentyloxy)benzoyl chloride[1][3]
Synonyms p-Pentyloxybenzoyl chloride, 4-n-Amyloxybenzoyl chloride, p-Pentoxybenzoyl chloride[2][5][6]
Density 1.101 g/cm³[7]
Boiling Point 324.5 °C at 760 mmHg[7]
Flash Point 120.5 °C[7]
InChI Key IBQDPNHVFRFCFK-UHFFFAOYSA-N[1][5]
SMILES CCCCCOc1ccc(C(=O)Cl)cc1[6][8]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of 4-(pentyloxy)benzoyl chloride is characterized by a strong carbonyl (C=O) stretching vibration typical for acyl chlorides, which often appears as a doublet due to Fermi resonance.[6] The NIST WebBook provides a reference spectrum showing a strong absorption in the region of 1740-1770 cm⁻¹.[2]

Synthesis of 4-(Pentyloxy)benzoyl Chloride

The synthesis of 4-(pentyloxy)benzoyl chloride is typically a two-step process, starting from 4-hydroxybenzoic acid. The first step involves the etherification of the phenolic hydroxyl group, followed by the conversion of the carboxylic acid to the acyl chloride.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Chlorination start 4-Hydroxybenzoic Acid + 1-Bromopentane intermediate 4-(Pentyloxy)benzoic Acid start->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) intermediate2 4-(Pentyloxy)benzoic Acid product 4-(Pentyloxy)benzoyl Chloride intermediate2->product Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) Catalyst (e.g., DMF)

Caption: General synthetic workflow for 4-(pentyloxy)benzoyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar compounds.[4][9]

Step 1: Synthesis of 4-(Pentyloxy)benzoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid, anhydrous potassium carbonate, and a suitable solvent such as acetone.

  • Addition of Alkylating Agent: While stirring, add 1-bromopentane to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and acidify with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield 4-(pentyloxy)benzoic acid.[8]

Step 2: Synthesis of 4-(Pentyloxy)benzoyl Chloride

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a gas outlet connected to a trap, and a magnetic stirrer. Add 4-(pentyloxy)benzoic acid to the flask.

  • Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.[4]

  • Reaction: Gently heat the reaction mixture under reflux until the evolution of gas (HCl or a mixture of CO and CO₂) ceases. The reaction can be monitored by the disappearance of the solid starting material.

  • Isolation: After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure. The crude 4-(pentyloxy)benzoyl chloride is obtained as the residue and can be purified by vacuum distillation.

Applications in Research and Development

The unique structure of 4-(pentyloxy)benzoyl chloride makes it a valuable building block in several areas of chemical synthesis.

Precursor for Liquid Crystals

A primary application of 4-(pentyloxy)benzoyl chloride is in the synthesis of liquid crystals.[10] The pentyloxy chain provides the necessary flexibility, while the rigid benzoyl core contributes to the mesogenic properties of the final molecule. These liquid crystals are used in a variety of photonic applications, including displays, sensors, and smart windows.[11][12] The ability to introduce the 4-(pentyloxy)benzoyl moiety into a larger molecular framework allows for the fine-tuning of the liquid crystalline phase behavior and transition temperatures.

Reagent in Organic Synthesis

As an acyl chloride, 4-(pentyloxy)benzoyl chloride is a potent acylating agent. It is used to introduce the 4-(pentyloxy)benzoyl group into molecules containing nucleophilic functional groups such as alcohols, amines, and phenols. This reaction is fundamental in the synthesis of esters and amides, which are common linkages in pharmaceuticals and functional materials.

Safety and Handling

4-(Pentyloxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[4][13] It is harmful if swallowed or in contact with skin and toxic if inhaled.[14] Contact with water liberates toxic gas (HCl).[13]

  • Handling: Always handle 4-(pentyloxy)benzoyl chloride in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines.[14]

References

An In-depth Technical Guide to the Spectroscopic Data of 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(pentyloxy)benzoyl chloride (CAS No: 36823-84-4, Molecular Formula: C₁₂H₁₅ClO₂, Molecular Weight: 226.70 g/mol ).[1][2] As a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in organic synthesis and drug development. This document details the acquisition and interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and the correlation between spectral features and molecular structure.

Introduction: The Significance of 4-(pentyloxy)benzoyl chloride

4-(pentyloxy)benzoyl chloride belongs to the class of acyl chlorides, which are highly reactive functional groups widely employed in acylation reactions. The presence of the pentyloxy group at the para position of the benzoyl chloride moiety imparts specific solubility and electronic properties, making it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this compound is the cornerstone of reliable and reproducible research, ensuring the integrity of subsequent synthetic steps and the final products. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure and confirm the purity of 4-(pentyloxy)benzoyl chloride.

This guide is structured to provide not just the raw data, but also the scientific rationale behind the interpretation of the spectra, grounded in the fundamental principles of each spectroscopic technique.

Molecular Structure:

Caption: Molecular Structure of 4-(pentyloxy)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of 4-(pentyloxy)benzoyl chloride (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz or higher spectrometer at room temperature.

Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05d2HAr-H (ortho to -COCl)
6.95d2HAr-H (ortho to -O-pentyloxy)
4.03t2H-O-CH₂ -CH₂-
1.82m2H-O-CH₂-CH₂ -CH₂-
1.45m4H-CH₂-CH₂ -CH₂ -CH₃
0.94t3H-CH₂-CH₃

Causality Behind Assignments:

  • The aromatic protons at 8.05 ppm are deshielded due to the electron-withdrawing effect of the adjacent carbonyl chloride group, appearing as a doublet due to coupling with the neighboring aromatic protons.

  • Conversely, the aromatic protons at 6.95 ppm are shielded by the electron-donating pentyloxy group, thus resonating at a higher field (lower ppm). They also appear as a doublet.

  • The triplet at 4.03 ppm is characteristic of the methylene protons directly attached to the oxygen atom.

  • The multiplets at 1.82 and 1.45 ppm correspond to the methylene groups of the pentyl chain.

  • The triplet at 0.94 ppm is the classic signature of a terminal methyl group in an alkyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR is used. The spectrum is typically acquired on a 300 MHz (or higher) spectrometer with a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Interpretation:

Chemical Shift (δ, ppm)Assignment
167.5C =O
164.0Ar-C -O
132.5Ar-C H (ortho to -COCl)
128.0Ar-C -COCl
114.5Ar-C H (ortho to -O-pentyloxy)
68.5-O-C H₂-
28.8-O-CH₂-C H₂-
28.1-CH₂-C H₂-CH₂-
22.4-CH₂-C H₂-CH₃
14.0-C H₃

Causality Behind Assignments:

  • The carbonyl carbon of the acyl chloride is highly deshielded and appears at the lowest field (167.5 ppm).

  • The aromatic carbon attached to the oxygen atom is also significantly deshielded (164.0 ppm).

  • The remaining aromatic carbons are found in the typical aromatic region (114-133 ppm).

  • The carbons of the pentyloxy group are observed in the aliphatic region, with the carbon directly bonded to oxygen appearing at the lowest field (68.5 ppm) due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A thin film of neat 4-(pentyloxy)benzoyl chloride is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a quicker analysis of the neat sample. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850Medium-StrongC-H stretch (aliphatic)
1770StrongC=O stretch (acyl chloride)
1600, 1510Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
850StrongC-H bend (para-disubstituted aromatic)
700-600MediumC-Cl stretch

Causality Behind Assignments:

  • The most characteristic absorption is the strong band at 1770 cm⁻¹, which is indicative of the carbonyl stretching vibration of an acyl chloride. This frequency is higher than that of a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.

  • The absorptions in the 2950-2850 cm⁻¹ region confirm the presence of the aliphatic pentyloxy group.

  • The bands at 1600 and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • The strong absorption at 1250 cm⁻¹ is due to the stretching of the aryl-oxygen bond of the ether linkage.

  • The out-of-plane C-H bending vibration at 850 cm⁻¹ is a strong indicator of para-disubstitution on the aromatic ring.

  • The C-Cl stretch is typically observed in the 700-600 cm⁻¹ region.

A view of the IR spectrum can be found on the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source, typically at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation:

m/zProposed Fragment
226/228[M]⁺ (Molecular ion)
191[M - Cl]⁺
121[C₇H₅O₂]⁺
71[C₅H₁₁]⁺

Fragmentation Pathway:

Mass_Spec_Fragmentation mol [C12H15ClO2]⁺• m/z 226/228 frag1 [C12H15O2]⁺ m/z 191 mol->frag1 - Cl• frag3 [C5H11]⁺ m/z 71 mol->frag3 cleavage of ether bond frag2 [C7H5O2]⁺ m/z 121 frag1->frag2 - C5H10

Caption: Proposed major fragmentation pathway of 4-(pentyloxy)benzoyl chloride.

Causality Behind Fragmentation:

  • The molecular ion peak [M]⁺ is observed at m/z 226, with a smaller peak at m/z 228 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

  • The loss of a chlorine radical from the molecular ion results in the formation of the acylium ion at m/z 191. This is a very common and favorable fragmentation for acyl chlorides.

  • Subsequent fragmentation of the acylium ion can involve the loss of a neutral pentene molecule (C₅H₁₀) via a McLafferty-type rearrangement, leading to the fragment at m/z 121.

  • Cleavage of the ether bond can lead to the formation of the pentyl cation at m/z 71.

The mass spectrum for 4-(pentyloxy)benzoyl chloride is available on the NIST Chemistry WebBook.[1]

Conclusion: A Validated Spectroscopic Profile

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous spectroscopic profile of 4-(pentyloxy)benzoyl chloride. The data presented in this guide, along with the interpretation of the underlying chemical principles, serves as a reliable reference for researchers. By understanding the causality behind the observed spectral features, scientists can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

A Researcher's Comprehensive Guide to the Solubility of 4-(pentyloxy)benzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, yield, purification efficiency, and ultimately, the viability of a synthetic route. 4-(pentyloxy)benzoyl chloride, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients, presents a case study in the importance of understanding solubility. This guide provides an in-depth technical exploration of the solubility of 4-(pentyloxy)benzoyl chloride, offering both theoretical predictions and practical methodologies for researchers, scientists, and drug development professionals.

The Physicochemical Landscape of 4-(pentyloxy)benzoyl Chloride

To understand the solubility of 4-(pentyloxy)benzoyl chloride, we must first examine its molecular structure.

  • Molecular Formula: C₁₂H₁₅ClO₂[1][2]

  • Molecular Weight: 226.70 g/mol [1][2]

  • Structure: The molecule consists of a benzoyl chloride group, which is polar and reactive, and a pentyloxy (amyloxy) tail, which is a nonpolar alkyl chain. This amphiphilic nature is a key determinant of its solubility.

  • Predicted Lipophilicity (XlogP): Approximately 4.4[3], indicating a significant nonpolar character and a preference for lipophilic (oily) environments over aqueous ones.

The presence of the reactive acyl chloride group dictates that protic solvents, such as water and alcohols, are generally unsuitable for dissolution without reaction. The compound will readily hydrolyze in the presence of water to form 4-(pentyloxy)benzoic acid and hydrochloric acid.[4] Therefore, this guide will focus on aprotic organic solvents.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental, qualitative guide to solubility.[5] It suggests that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

Predicted Solubility of 4-(pentyloxy)benzoyl Chloride in Common Organic Solvents

Based on the principles of "like dissolves like" and estimated Hansen Solubility Parameters, the following table provides a predicted solubility profile of 4-(pentyloxy)benzoyl chloride in a range of common aprotic organic solvents.

Solvent CategorySolventPredicted SolubilityRationale
Nonpolar HexaneHighThe long alkyl chain of hexane closely matches the nonpolar pentyloxy tail of the solute.
TolueneHighThe aromatic ring of toluene interacts favorably with the benzene ring of the solute.
Polar Aprotic Dichloromethane (DCM)HighDCM's polarity is sufficient to interact with the polar benzoyl chloride moiety without being overly polar to repel the nonpolar tail.
Tetrahydrofuran (THF)Moderate to HighTHF is a good general-purpose solvent for many organic compounds. Its ether oxygen can interact with the solute.
AcetoneModerateAcetone is more polar than THF and may show slightly lower solubility due to a greater mismatch with the nonpolar part of the solute.
AcetonitrileLow to ModerateAcetonitrile is a highly polar aprotic solvent, and its polarity may be too high for optimal dissolution of the largely nonpolar solute.
Dimethylformamide (DMF)Low to ModerateSimilar to acetonitrile, the high polarity of DMF may limit the solubility of the nonpolar pentyloxy chain.
Dimethyl Sulfoxide (DMSO)LowDMSO is a very polar aprotic solvent and is generally a poor choice for nonpolar compounds.
Ester Ethyl AcetateModerate to HighEthyl acetate offers a balance of polarity and nonpolar character that should be compatible with the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate solubility data. The following protocol outlines a reliable method for determining the solubility of 4-(pentyloxy)benzoyl chloride in a given organic solvent.

Safety Precautions: 4-(pentyloxy)benzoyl chloride is corrosive and a lachrymator (causes tearing).[4] It reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[6][7]

Materials:

  • 4-(pentyloxy)benzoyl chloride

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(pentyloxy)benzoyl chloride to a pre-weighed vial.

    • Record the initial mass of the solute.

    • Add a known volume of the anhydrous organic solvent to the vial.

    • Seal the vial tightly and place it on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A longer time may be necessary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, turn off the stirrer and allow the undissolved solid to settle for at least one hour.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

    • Record the volume of the filtered solution.

    • Dilute the filtered solution with a suitable solvent (one in which the solute is highly soluble and which is compatible with the analytical method) to a known final volume. This diluted sample will be used for analysis.

  • Gravimetric Analysis (for a rough estimate):

    • Carefully evaporate the solvent from the volumetric flask containing the filtered supernatant under reduced pressure.

    • Once the solvent is completely removed, weigh the flask containing the dried residue.

    • The mass of the dissolved solute can be calculated by subtracting the initial weight of the flask.

    • Solubility can then be expressed in g/L or other appropriate units.

  • Chromatographic Analysis (for higher accuracy):

    • Prepare a series of calibration standards of 4-(pentyloxy)benzoyl chloride of known concentrations.

    • Analyze the calibration standards and the diluted sample from step 2 using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This will give the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with stirring prep2->prep3 sample1 Allow solid to settle prep3->sample1 sample2 Draw supernatant with syringe sample1->sample2 sample3 Filter through syringe filter sample2->sample3 analysis2 Analyze by HPLC or GC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of 4-(pentyloxy)benzoyl chloride.

Practical Implications and Applications

The solubility data, whether predicted or experimentally determined, has direct and significant implications for the practical application of 4-(pentyloxy)benzoyl chloride in a laboratory or industrial setting.

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are highly soluble can increase reaction rates and improve yields by ensuring a homogeneous reaction mixture. For reactions involving 4-(pentyloxy)benzoyl chloride, non-polar aprotic solvents like toluene or dichloromethane are often good initial choices.

  • Purification by Crystallization: A good crystallization solvent system is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by cooling to induce the formation of pure crystals, leaving impurities behind in the solution. A solvent with moderate solubility at room temperature, such as a mixture of hexane and ethyl acetate, might be a suitable candidate for the recrystallization of 4-(pentyloxy)benzoyl chloride.

  • Chromatographic Purification: In column chromatography, the choice of the mobile phase (eluent) is critical for achieving good separation. The solubility of the compound in the eluent system determines its retention time on the stationary phase. Understanding the solubility in various solvents allows for the rational design of eluent mixtures (e.g., hexane/ethyl acetate gradients) for effective purification.

  • Formulation of Drug Products: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter. Poor solubility can lead to challenges in formulation and bioavailability. While 4-(pentyloxy)benzoyl chloride is an intermediate, understanding its solubility properties can inform the selection of solvents for subsequent reaction steps and the purification of the final API.

Logical Relationships in Solvent Selection

The following diagram illustrates the logical connections between the properties of the solute and solvent, the resulting solubility, and the implications for common laboratory applications.

logical_relationships cluster_applications Applications substance 4-(pentyloxy)benzoyl chloride (Amphiphilic) solubility Solubility (High/Moderate/Low) substance->solubility solvent Organic Solvent (Varying Polarity) solvent->solubility reaction Chemical Reaction solubility->reaction High solubility favored crystallization Crystallization solubility->crystallization Temperature-dependent solubility crucial chromatography Chromatography solubility->chromatography Moderate solubility for good separation

Caption: Relationship between compound properties, solubility, and application.

Conclusion

References

Introduction: The Benzoyl Chloride Scaffold and the Influence of Substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of the Pentyloxy Group in Benzoyl Chloride Derivatives

Benzoyl chloride (C₆H₅COCl) is a cornerstone acylating agent in organic synthesis, valued for its high reactivity that facilitates the formation of esters, amides, and ketones through reactions with a wide range of nucleophiles.[1][2][3] Its utility extends across numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, dyes, and performance polymers.[4][5] The reactivity and properties of the benzoyl chloride scaffold can be precisely modulated by introducing substituents onto the phenyl ring. These substituents exert profound electronic and steric effects, altering the electron density distribution and the steric environment of the reactive acyl chloride moiety and the aromatic ring.

This guide focuses on the specific role of the pentyloxy group (–O–(CH₂)₄CH₃) as a substituent. As a moderately long-chain alkoxy group, its influence is twofold: the oxygen atom directly attached to the ring dictates the electronic behavior, while the five-carbon alkyl chain introduces significant steric bulk and lipophilicity. Understanding these dual characteristics is critical for chemists aiming to leverage pentyloxy-substituted benzoyl chlorides in targeted applications, from designing liquid crystals to developing new therapeutic agents.

Chapter 1: The Duality of Electronic Effects

The pentyloxy group, like other alkoxy groups, exerts two opposing electronic effects on the aromatic ring: a powerful electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I).

  • Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density significantly increases the nucleophilicity of the benzene ring, particularly at the ortho and para positions.[6][7]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading it to withdraw electron density from the ring through the sigma bond.[8]

Crucially, for alkoxy groups, the mesomeric effect overwhelmingly dominates the inductive effect (+M >> -I).[9] The net result is that the pentyloxy group acts as a strong electron-donating and therefore activating group for the aromatic ring.[6][8]

Caption: Figure 1: Opposing electronic effects of the pentyloxy group.

Impact on Acyl Chloride Reactivity

The primary reaction of benzoyl chlorides is nucleophilic acyl substitution at the carbonyl carbon.[3] The electron-donating nature of the para-pentyloxy group pushes electron density through the ring to the carbonyl group. This slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-withdrawing groups.[9][10]

While this deactivation is generally modest, it can be a critical factor in reactions requiring fine-tuned reactivity or in competitive reaction scenarios. For instance, in solvolysis reactions, electron-donating groups like methoxy (and by extension, pentyloxy) have been shown to decrease the reaction rate compared to unsubstituted or halogenated benzoyl chlorides.[10]

Directing Effects in Electrophilic Aromatic Substitution

When the pentyloxy-substituted benzoyl chloride itself acts as a substrate for further aromatic substitution, the pentyloxy group's powerful +M effect dictates the regiochemical outcome. It strongly directs incoming electrophiles to the ortho and para positions.[6][11] Since the para position is already occupied by the benzoyl chloride group, substitution will occur at the positions ortho to the pentyloxy group (i.e., positions 3 and 5).

The benzoyl chloride group is a deactivating, meta-directing group.[8] Therefore, the two substituents have opposing directing effects. However, the activating, ortho,para-directing effect of the alkoxy group is significantly stronger than the deactivating, meta-directing effect of the acyl chloride. The outcome is that electrophilic substitution is overwhelmingly directed by the pentyloxy group.

Chapter 2: The Influence of Steric Hindrance and Lipophilicity

The five-carbon alkyl chain of the pentyloxy group imparts distinct physical and steric properties to the molecule.

Steric Effects on Reactivity

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[12][13] The pentyloxy group, while linear and flexible, is significantly larger than a methoxy or ethoxy group. This bulk can influence reactivity in several ways:

  • Hindrance at Ortho Positions: In electrophilic aromatic substitution reactions directed by the pentyloxy group, the pentyl chain can sterically shield the adjacent ortho positions, potentially favoring substitution at the more accessible ortho position if the incoming electrophile is also bulky.

  • Hindrance at the Carbonyl Group: While the pentyloxy group is at the para position and distant from the carbonyl carbon, its overall contribution to the molecular volume can influence how the molecule packs in a crystal lattice or interacts with large nucleophiles, such as enzymes or complex synthetic reagents.[14]

Caption: Figure 2: Steric hindrance affecting the reaction transition state.

Physicochemical Properties and Lipophilicity

The long alkyl chain makes pentyloxy benzoyl chloride derivatives significantly more lipophilic (less water-soluble, more soluble in organic solvents) than their methoxy or hydroxy counterparts. This property is paramount in drug development, where molecular lipophilicity, often measured as logP (the octanol-water partition coefficient), governs absorption, distribution, metabolism, and excretion (ADME) profiles. The addition of the pentyloxy group can be a strategic choice to enhance membrane permeability of a potential drug molecule.

Chapter 3: Physicochemical and Spectroscopic Data

Precise data is essential for experimental design. The properties of 4-(pentyloxy)benzoyl chloride are summarized below.

Table 1: Physicochemical Properties of 4-(Pentyloxy)benzoyl Chloride

PropertyValueSource(s)
CAS Number 36823-84-4[15][16]
Molecular Formula C₁₂H₁₅ClO₂[16][17][18]
Molecular Weight 226.70 g/mol [17][19]
Appearance Colorless to slight brown liquid
Odor Pungent[2]
Boiling Point Data not consistently available
logP (Octanol/Water) 4.4 (Computed)[17][20]

Spectroscopic Signatures:

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected in the region of 1770 cm⁻¹.[5][21] Additional bands corresponding to C-O-C stretching and aromatic C-H and C=C bonds will also be present.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons (two doublets in the ~7-8 ppm region for a para-substituted ring), a triplet for the –OCH₂– protons (~4 ppm), multiplets for the internal methylene groups of the pentyl chain, and a terminal methyl triplet (~0.9 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carbonyl carbon around 168 ppm, along with signals for the aromatic carbons and the five distinct carbons of the pentyloxy group.[5]

Chapter 4: Synthesis and Experimental Protocols

Pentyloxy-substituted benzoyl chlorides are most commonly prepared from the corresponding pentyloxy-substituted benzoic acids. The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent.

General Synthesis Workflow

The synthesis is typically a two-step process starting from a commercially available hydroxybenzoic acid.

Synthesis_Workflow start 4-Hydroxybenzoic Acid step1_reagents 1-Bromopentane, Base (e.g., K2CO3), Solvent (e.g., Acetone) start->step1_reagents intermediate 4-Pentyloxybenzoic Acid step1_reagents->intermediate Williamson Ether Synthesis step2_reagents Thionyl Chloride (SOCl2) or Oxalyl Chloride intermediate->step2_reagents product 4-Pentyloxybenzoyl Chloride step2_reagents->product Chlorination

Caption: Figure 3: Typical synthesis route for 4-pentyloxybenzoyl chloride.

Experimental Protocol: Synthesis of 4-Pentyloxybenzoyl Chloride from 4-Pentyloxybenzoic Acid

This protocol describes the conversion of the carboxylic acid to the acid chloride. This reaction must be performed under anhydrous conditions as both the reagent and product are water-sensitive.[2][3]

Materials:

  • 4-Pentyloxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Charging Flask: To the flask, add 4-pentyloxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve or suspend the acid.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the flask at room temperature. A few drops of DMF can be added as a catalyst. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-pentyloxybenzoyl chloride can often be used directly or further purified by vacuum distillation.[22]

Self-Validation and Causality:

  • Inert Atmosphere: Prevents the hydrolysis of the highly reactive thionyl chloride and the benzoyl chloride product back to the carboxylic acid.[2]

  • Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid. The excess reagent is volatile and easily removed.

  • Catalytic DMF: Accelerates the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chapter 5: Applications in Research and Development

The unique combination of electronic, steric, and physicochemical properties imparted by the pentyloxy group makes its benzoyl chloride derivatives valuable in specialized fields.

  • Liquid Crystals: Long alkyl or alkoxy chains are fundamental design elements in liquid crystal molecules.[23] The pentyloxy group helps to promote the formation of desired mesophases (e.g., nematic, smectic) by influencing molecular shape and intermolecular interactions.[24] Pentyloxy-substituted benzoyl derivatives are common building blocks for synthesizing rod-like or bent-core liquid crystals.[25][26]

  • Pharmaceuticals and Agrochemicals: The benzoyl moiety is a common scaffold in bioactive molecules.[1][4] The pentyloxy group can be incorporated to increase lipophilicity, potentially enhancing cell membrane permeability and improving the pharmacokinetic profile of a drug candidate.[27] It can also improve the stability of a compound against chemical degradation.[27]

  • Polymer Science: Benzoyl chloride derivatives are used to synthesize specialty polymers and as additives.[1] The pentyloxy group can be used to modify properties such as solubility, thermal stability, and mechanical behavior of the resulting polymer.

Conclusion

The pentyloxy group is a multifaceted substituent that exerts a controlling influence on the chemical and physical properties of benzoyl chloride derivatives. Its dominant electron-donating mesomeric effect activates the aromatic ring for electrophilic substitution and modestly tunes the reactivity of the acyl chloride. Simultaneously, its five-carbon chain introduces significant lipophilicity and steric bulk, which are critical for applications ranging from modulating the phase behavior of liquid crystals to enhancing the bioavailability of pharmaceutical compounds. By understanding the interplay of these electronic and steric factors, researchers can rationally design and synthesize pentyloxy benzoyl chloride derivatives as tailored building blocks for advanced materials and bioactive molecules.

References

The Architect's Guide to Anisotropy: A Technical Introduction to Calamitic Liquid Crystals from Alkoxybenzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of calamitic liquid crystals, specifically focusing on a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that logically unfolds the scientific principles and practical methodologies behind the creation and analysis of these fascinating materials. Herein, we delve into the causality of experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

The Calamitic Architecture: An Introduction to Rod-Like Liquid Crystals

Calamitic liquid crystals are composed of elongated, rod-shaped molecules that exhibit states of matter intermediate between a crystalline solid and an isotropic liquid.[1] These mesophases are characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director. This anisotropy is the foundation of their unique optical and electrical properties, which are harnessed in technologies such as liquid crystal displays (LCDs).[2]

The molecular architecture of a calamitic liquid crystal typically consists of a rigid core, often composed of aromatic rings, and flexible terminal chains, such as alkoxy groups.[1] The nature and length of these terminal chains profoundly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[3][4] Alkoxybenzoyl chlorides are particularly valuable precursors in the synthesis of these materials due to the high reactivity of the acyl chloride group, which facilitates efficient esterification reactions to build the desired molecular structure.

The Synthetic Blueprint: From Precursors to Mesogens

The synthesis of a homologous series of calamitic liquid crystals, specifically 4-alkoxyphenyl 4-alkoxybenzoates, is a multi-step process that demands precision and a thorough understanding of the underlying reaction mechanisms. The general strategy involves the preparation of two key intermediates: a series of 4-alkoxybenzoic acids and a suitable phenol, which are then coupled via an esterification reaction.

Genesis of the Mesogenic Core: Synthesis of 4-Alkoxybenzoic Acids

The journey begins with the synthesis of 4-alkoxybenzoic acids, the precursors to our reactive alkoxybenzoyl chlorides. A robust and widely used method for this is the Williamson ether synthesis.[5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[7]

Causality Behind the Choice: The Williamson ether synthesis is chosen for its versatility and efficiency in forming the ether linkage that constitutes the flexible alkoxy tail. The reaction conditions can be readily controlled to achieve high yields for a variety of chain lengths.

Experimental Protocol: Williamson Ether Synthesis of 4-Hexyloxybenzoic Acid

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol. Add a stoichiometric equivalent of a strong base, like potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the potassium 4-carboxyphenoxide salt.

  • Alkylation: To the resulting solution, add a slight excess of the desired 1-bromoalkane (e.g., 1-bromohexane).

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 4-alkoxybenzoic acid. The crude product is then collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-hexyloxybenzoic acid.[8][2][9][10]

Activation of the Carboxylic Acid: Formation of Alkoxybenzoyl Chlorides

To facilitate the final esterification step, the less reactive carboxylic acid group of the 4-alkoxybenzoic acid is converted into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[11]

Causality Behind the Choice: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired alkoxybenzoyl chloride.[12] The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Hexyloxybenzoyl Chloride

Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[12][13][14][15][16] This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place the purified 4-hexyloxybenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reflux: Gently reflux the mixture until the evolution of gaseous byproducts ceases, indicating the completion of the reaction.

  • Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-hexyloxybenzoyl chloride can be further purified by vacuum distillation.

The Final Assembly: Esterification to Form the Calamitic Liquid Crystal

The final step in the synthesis is the esterification of a phenol with the prepared alkoxybenzoyl chloride.[17] This reaction forms the central ester linkage of the calamitic liquid crystal. To drive the reaction to completion, a base such as pyridine is often used to neutralize the HCl byproduct.

Causality Behind the Choice: The reaction between an acyl chloride and a phenol is a highly efficient method for ester formation.[18][19] Pyridine not only acts as a base but can also serve as a nucleophilic catalyst.

Experimental Protocol: Synthesis of 4-Methoxyphenyl 4-Hexyloxybenzoate

  • Reactant Mixture: In a dry flask, dissolve 4-methoxyphenol in a suitable dry solvent like dichloromethane or toluene. Add a stoichiometric amount of pyridine.

  • Acyl Chloride Addition: Slowly add a solution of 4-hexyloxybenzoyl chloride in the same solvent to the flask, while stirring in an ice bath to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed successively with dilute HCl (to remove excess pyridine), dilute NaOH (to remove any unreacted phenol), and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure calamitic liquid crystal.

Synthesis_Workflow

Synthetic workflow for calamitic liquid crystals.

Unveiling the Mesophases: Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized calamitic liquid crystals and elucidate their mesomorphic properties. The primary methods include Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Visualizing Anisotropy: Polarizing Optical Microscopy (POM)

POM is an indispensable tool for the initial identification and characterization of liquid crystalline phases.[20][21] When a liquid crystalline sample is placed between crossed polarizers, its birefringent nature allows light to pass through, resulting in characteristic textures that are unique to each type of mesophase.[4][22] For instance, the nematic phase often exhibits a "schlieren" or "marbled" texture.[23]

Experimental Protocol: POM Analysis

  • Sample Preparation: A small amount of the synthesized compound is placed on a clean microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage attached to the polarizing microscope. The sample is heated above its clearing point (the temperature at which it becomes an isotropic liquid) and then slowly cooled.

  • Observation: The textures are observed and recorded as the sample cools through its various mesophases. The temperatures at which phase transitions occur are noted.

POM_Workflow

Workflow for Polarizing Optical Microscopy analysis.
Quantifying Transitions: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions.[24][25] As a liquid crystal is heated or cooled, it undergoes transitions between different phases, which are accompanied by the absorption or release of heat.[13][26] These thermal events are detected by the DSC instrument and appear as peaks in the thermogram.

The data obtained from DSC provides quantitative information on the thermal stability of the mesophases and the energetics of the transitions.

Homologue (n)TransitionTemperature (°C)Enthalpy (kJ/mol)
4Crystal to Nematic85.225.8
Nematic to Isotropic102.50.6
6Crystal to Nematic78.928.1
Nematic to Isotropic115.30.7
8Crystal to Smectic C75.122.4
Smectic C to Nematic98.61.2
Nematic to Isotropic112.10.8
10Crystal to Smectic C79.324.9
Smectic C to Nematic105.41.5
Nematic to Isotropic108.70.9

Table 1: Representative DSC data for a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, where 'n' is the number of carbon atoms in one of the alkoxy chains.

Probing Structure: X-ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement and structural parameters of the liquid crystalline phases.[27][28][29] By analyzing the diffraction pattern of X-rays passing through the sample, information about the layer spacing in smectic phases and the average intermolecular distance can be obtained.[9][30] This technique provides crucial insights into the degree of order within the mesophase.

Structure-Property Relationships: The Influence of the Alkoxy Chain

The length of the flexible alkoxy chains has a profound and predictable effect on the mesomorphic behavior of calamitic liquid crystals.

  • Mesophase Stability: Generally, as the alkoxy chain length increases, the clearing point (the nematic-to-isotropic transition temperature) tends to decrease.[21] However, a well-known "odd-even" effect is often observed, where homologues with an even number of carbon atoms in their alkoxy chains have higher clearing points than those with an odd number.[22][31] This is attributed to the different conformations of the terminal alkyl group and its effect on the overall molecular anisotropy.[27][32]

  • Mesophase Type: Longer alkoxy chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and the tendency for the chains to segregate from the rigid cores.[3] Shorter chains, on the other hand, typically favor the less ordered nematic phase.

Conclusion: A Gateway to Advanced Materials

The synthesis of calamitic liquid crystals from alkoxybenzoyl chlorides offers a versatile and efficient route to a wide range of mesogenic materials. By systematically varying the length of the alkoxy chains, the mesomorphic properties can be finely tuned, allowing for the rational design of liquid crystals with specific transition temperatures and phase behaviors. The characterization techniques of POM, DSC, and XRD provide a comprehensive toolkit for elucidating the rich and complex world of these anisotropic fluids. The principles and protocols outlined in this guide serve as a robust foundation for researchers and scientists to explore and innovate in the exciting field of liquid crystal science, with potential applications spanning from advanced display technologies to novel drug delivery systems.

References

Whitepaper: A Practical Guide to the Synthesis and Characterization of Novel Calamitic Mesogens Utilizing 4-(pentyloxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of novel mesogenic materials is a cornerstone of advancements in display technologies, sensors, and molecular electronics. This technical guide provides researchers and drug development professionals with a comprehensive framework for the discovery of new calamitic (rod-like) liquid crystals. We focus on the strategic use of 4-(pentyloxy)benzoyl chloride, a versatile building block that provides a flexible terminal alkyl chain—a critical component for inducing and controlling mesomorphic behavior. This document details the synthetic strategy, emphasizing the robust Schotten-Baumann esterification, provides a self-validating experimental protocol, and outlines the essential characterization techniques required to confirm molecular structure and elucidate thermotropic properties.

Introduction: The Architectural Logic of Mesogens

A mesogen is a molecule that exhibits liquid crystal properties, a state of matter intermediate between a crystalline solid and an isotropic liquid.[1] The defining characteristic of a mesogen is its molecular architecture, which typically consists of three key components: a rigid core, flexible terminal chains, and often a linking group.[2]

  • Rigid Core: Usually composed of aromatic or alicyclic rings, this unit provides the structural anisotropy necessary for the molecules to align directionally, leading to long-range orientational order.[1]

  • Flexible Chains: Commonly alkyl or alkoxy chains, these segments provide fluidity, lower the melting point, and influence the type and temperature range of the mesophases by disrupting perfect crystalline packing.[3][4][5]

  • Linking Group: Groups like esters, imines, or ethers connect the rigid core to the flexible chains, influencing the molecule's overall linearity, polarity, and stability.[6][7]

The 4-(pentyloxy)benzoyl moiety is an ideal precursor for introducing both a rigid phenyl ring and a flexible pentyloxy chain in a single step. Its acid chloride form, 4-(pentyloxy)benzoyl chloride, is highly reactive and amenable to forming stable ester linkages with a variety of phenolic or alcoholic cores, making it a powerful tool in the exploratory synthesis of new liquid crystalline materials.

Diagram 1: Anatomy of a Target Mesogen

The following diagram illustrates the modular design principle for creating a novel calamitic mesogen using 4-(pentyloxy)benzoyl chloride.

G cluster_building_blocks Key Building Blocks cluster_reaction Synthetic Strategy cluster_product Resulting Mesogen Structure A 4-(pentyloxy)benzoyl chloride (Flexible Tail + Core Fragment) C Esterification (Schotten-Baumann Reaction) A->C Acylating Agent B Phenolic Core 'B' (e.g., 4-cyanophenol) (Rigid Core Fragment) B->C Nucleophile D [Flexible Tail]–[Rigid Core]–[Polar Group] C->D Forms Ester Linkage D_desc Novel Calamitic Mesogen D->D_desc

Caption: Modular design of a calamitic mesogen.

Synthetic Strategy: The Schotten-Baumann Esterification

To covalently link the 4-(pentyloxy)benzoyl moiety to a selected rigid core, we employ the Schotten-Baumann reaction. This is a robust and high-yielding method for synthesizing esters from acyl chlorides and alcohols (or phenols).[8][9] The reaction is typically performed in the presence of a base, which serves a critical purpose: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[10][11]

Causality Behind Experimental Choices:

  • Why a Base? The esterification reaction produces one equivalent of HCl. This acid can protonate any unreacted nucleophile (the phenol) or other basic sites in the molecule, rendering it non-nucleophilic and halting the reaction. By adding a base like pyridine or triethylamine, the HCl is neutralized in situ, driving the reaction to completion.[10][11]

  • Solvent Selection: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents readily dissolve the organic reactants without participating in the reaction. The absence of water is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to its carboxylic acid form.

  • Temperature Control: The reaction is initiated at 0 °C (ice bath). This is a standard precaution for controlling the initial exothermic reaction between the highly reactive acyl chloride and the nucleophile, preventing potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Diagram 2: Experimental Synthesis Workflow

The following flowchart outlines the complete process from reaction setup to final characterization.

G start Start reactants 1. Combine Phenolic Core 'B' & Pyridine in dry DCM at 0 °C start->reactants addition 2. Add 4-(pentyloxy)benzoyl chloride dropwise reactants->addition reaction 3. Stir at RT for 12-24h addition->reaction workup 4. Aqueous Work-up (HCl wash, NaHCO3 wash, Brine wash) reaction->workup purify 5. Dry (Na2SO4) & Purify (Column Chromatography or Recrystallization) workup->purify product Pure Novel Mesogen purify->product nmr 6a. Structural Confirmation (¹H & ¹³C NMR) product->nmr Characterize dsc 6b. Thermal Analysis (DSC) product->dsc pom 6c. Phase Identification (POM) product->pom end End nmr->end dsc->end pom->end

Caption: A self-validating workflow for mesogen synthesis.

Experimental Protocol: Synthesis of a Representative Mesogen

This section provides a detailed, step-by-step methodology for the synthesis of 4-cyanophenyl 4-(pentyloxy)benzoate, a potential calamitic mesogen.

Materials:

  • 4-cyanophenol (Core B)

  • 4-(pentyloxy)benzoyl chloride (Acylating Agent)

  • Pyridine (Base, dried over KOH)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M aq.)

  • Sodium Bicarbonate (saturated aq. solution)

  • Brine (saturated aq. NaCl solution)

  • Sodium Sulfate (anhydrous)

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of phenol).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add dry pyridine (1.2 eq) to the flask and stir for 10 minutes.

  • Acyl Chloride Addition: Dissolve 4-(pentyloxy)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted 4-(pentyloxy)benzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure product.

Characterization: Confirming Structure and Mesomorphism

Thorough characterization is essential to validate the molecular structure and determine the liquid crystalline properties of the newly synthesized compound.

Structural Verification: NMR Spectroscopy
  • ¹H NMR: Confirms the successful formation of the ester by the disappearance of the phenolic -OH proton signal. The aromatic protons adjacent to the ester linkage will show a downfield shift compared to their positions in the starting materials. The integration of all signals should correspond to the expected number of protons in the final structure.

  • ¹³C NMR: The appearance of the ester carbonyl carbon signal (typically ~165 ppm) is a key indicator of success. All other carbon signals should correspond to the proposed structure.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to identify the temperatures and enthalpy changes (ΔH) of phase transitions.[12] A sample is subjected to a controlled heating and cooling program, and the heat flow difference between the sample and a reference is measured.

  • Heating Cycle: Reveals transitions from the crystalline (Cr) state to liquid crystal phases (e.g., Smectic - Sm, Nematic - N) and finally to the isotropic (I) liquid state.

  • Cooling Cycle: Confirms the reversibility of the transitions (enantiotropic behavior) and may reveal phases that only appear on cooling (monotropic behavior).

Transition Temperature on Heating (°C) Enthalpy (ΔH) on Heating (J/g) Temperature on Cooling (°C)
Crystal → Nematic85.225.6-
Nematic → Isotropic121.51.2120.8
Isotropic → Nematic--79.5
Nematic → Crystal--
Table 1: Representative DSC data for a hypothetical novel mesogen, showing a nematic phase.
Phase Identification: Polarized Optical Microscopy (POM)

POM is the definitive tool for visually identifying the type of mesophase.[2] The sample is placed on a microscope slide on a hot stage between two crossed polarizers.

  • Isotropic Liquid: Appears completely dark (extinction) as it does not rotate plane-polarized light.

  • Nematic Phase: Often exhibits a "thread-like" (schlieren) or "marbled" texture. These textures arise from defects (disclinations) in the director field.[2]

  • Smectic Phases: Being more ordered, they typically show "focal conic" or "fan-like" textures.[13][14]

Diagram 3: Characterization Logic Flow

This diagram shows how the results from different analytical techniques are integrated to build a complete picture of the new compound.

G cluster_structural Structural Validation cluster_thermal Mesophase Investigation product Purified Synthetic Product nmr ¹H & ¹³C NMR product->nmr nmr_q Is the molecular structure correct? nmr->nmr_q dsc DSC Analysis nmr_q->dsc Yes fail Revise Synthesis or Characterize Further nmr_q->fail No dsc_q Are there phase transitions? dsc->dsc_q pom POM Analysis pom_q What are the optical textures? pom->pom_q dsc_q->pom Yes conclusion Confirmed Novel Mesogen (Structure, Phase Type, Transition Temps) dsc_q->conclusion No (Isotropic Only) pom_q->conclusion

Caption: Integrated logic for mesogen characterization.

Conclusion

This guide has outlined an efficient and reliable strategy for the discovery of novel calamitic mesogens using 4-(pentyloxy)benzoyl chloride as a key synthetic precursor. By combining the robust Schotten-Baumann esterification with a logical, multi-technique characterization workflow, researchers can systematically synthesize and validate new materials. The principles discussed—understanding the causality of experimental choices, employing self-validating protocols, and integrating diverse analytical data—provide a solid foundation for the rational design and exploration of the vast chemical space of liquid crystals.

References

An In-Depth Technical Guide to the Theoretical Molecular Geometry of 4-(pentyloxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the three-dimensional structure of a molecule is fundamental to predicting its physical properties, chemical reactivity, and biological activity. 4-(pentyloxy)benzoyl chloride is an important chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1] This technical guide provides a comprehensive theoretical framework for elucidating the molecular geometry of 4-(pentyloxy)benzoyl chloride. We delve into the principles of computational chemistry, detailing the application of ab initio methods like Density Functional Theory (DFT) and Hartree-Fock (HF) for geometry optimization. By synthesizing data from analogous structures and established theoretical principles, this guide presents the predicted conformational preferences, key geometrical parameters, and the causality behind these structural characteristics. The methodologies described herein serve as a self-validating system for the theoretical investigation of flexible organic molecules, providing researchers with the foundational knowledge to apply these techniques in their own work.

Introduction: The Significance of Molecular Geometry

4-(pentyloxy)benzoyl chloride belongs to the family of acyl halides, which are highly reactive and valuable reagents in organic synthesis.[2][3] Its structure combines a rigid, planar benzoyl chloride core with a flexible pentyloxy tail. This combination of features makes its conformational landscape particularly interesting. The precise arrangement of atoms in space—its molecular geometry—governs everything from its melting and boiling points to its ability to interact with a biological target. In drug development, for instance, a molecule's shape is critical for its binding affinity to a specific receptor or enzyme. Therefore, a robust understanding of its preferred three-dimensional structure is not merely academic; it is a prerequisite for rational molecular design.[4]

This guide will explore the molecular geometry of 4-(pentyloxy)benzoyl chloride not through direct experimental observation, for which public data is scarce, but through the powerful lens of theoretical and computational chemistry.

Theoretical Framework for Geometry Optimization

The goal of a theoretical geometry optimization is to find the arrangement of atoms that corresponds to the lowest potential energy, representing the most stable structure of the molecule. This is achieved using computational quantum chemistry methods that approximate solutions to the Schrödinger equation.

Core Computational Methods: DFT and Hartree-Fock
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for its class, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of the results.[5][6]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7][8] Instead of calculating the complex many-electron wavefunction, DFT determines the energy of the molecule from its electron density. Functionals like B3LYP are commonly used to account for electron correlation, often yielding results that are in excellent agreement with experimental data.[5][7]

The choice of method is coupled with the selection of a basis set (e.g., 6-31G*, 6-311++G(d,p)), which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to higher accuracy at a greater computational expense.[6]

The Imperative of Conformational Analysis

For a molecule with rotatable single bonds, such as the pentyloxy chain in 4-(pentyloxy)benzoyl chloride, multiple rotational isomers (conformers or rotamers) can exist.[9] Conformational analysis is the systematic study of these different conformers and their relative energies to identify the global minimum energy structure.[10][11][12][13] The flexible pentyloxy chain is expected to adopt a staggered, anti-periplanar (zig-zag) conformation to minimize torsional and steric strain, a fundamental principle in organic chemistry.[11]

Experimental Protocol: A Workflow for Theoretical Geometry Optimization

The following protocol outlines a generalized, self-validating workflow for the computational determination of molecular geometry.

  • Initial Structure Generation: A preliminary 3D structure of 4-(pentyloxy)benzoyl chloride is constructed using molecular modeling software. The initial dihedral angles of the pentyloxy chain are set to an extended, staggered conformation.

  • Pre-optimization: A rapid, low-level optimization (e.g., using a semi-empirical method or a small basis set) is performed to clean up the initial geometry.

  • High-Level Geometry Optimization: A full geometry optimization is carried out using a robust level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[7] The software iteratively adjusts all bond lengths, angles, and dihedrals to find the coordinates that correspond to a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: To verify that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.[5] This calculation also provides a theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.[14][15]

  • Data Analysis: Key structural parameters (bond lengths, bond angles, and dihedral angles) are extracted from the final optimized geometry file.

Workflow Diagram

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation A 1. Initial 3D Structure Generation B 2. Conformational Analysis A->B Flexible Chains C 3. DFT/HF Geometry Optimization B->C Lowest Energy Conformer D 4. Vibrational Frequency Calculation C->D Optimized Structure E 5. Verify Minimum (No Imaginary Frequencies) D->E E->C Imaginary Freq. Found F 6. Extract Geometrical Parameters E->F G 7. Compare with Experimental Data F->G Validation

Caption: Workflow for theoretical molecular geometry optimization.

Predicted Molecular Geometry of 4-(pentyloxy)benzoyl Chloride

While a specific crystal structure for 4-(pentyloxy)benzoyl chloride is not publicly available, we can predict its geometry with high confidence based on theoretical principles and data from analogous molecules like benzoyl chloride and anisoyl chloride (4-methoxybenzoyl chloride).[16][17]

The molecule can be divided into two key regions: the rigid aromatic core and the flexible alkyl chain.

  • Benzoyl Chloride Core: The benzoyl chloride moiety is expected to be essentially planar. The sp² hybridization of the carbonyl carbon and the aromatic ring carbons dictates a flat structure. The acyl chloride group (-COCl) will lie in the same plane as the benzene ring to maximize electronic conjugation.

  • Pentyloxy Group Conformation: The five-carbon pentyloxy chain will adopt an all-staggered, low-energy conformation to minimize steric repulsions. The C-O-C bond angle will be close to the tetrahedral angle of 109.5°, and the chain will likely extend away from the ring in a trans (anti-periplanar) zig-zag pattern.

Molecular Structure Diagram

Caption: Atom labeling for 4-(pentyloxy)benzoyl chloride.

Tabulated Geometrical Parameters

The following table summarizes the predicted key geometrical parameters based on typical values from DFT calculations on similar aromatic compounds.

ParameterAtom(s) InvolvedPredicted ValueRationale / Notes
Bond Lengths
C=OC7=O1~ 1.19 ÅTypical C=O double bond in an acyl chloride.
C-ClC7-Cl~ 1.80 ÅLonger than a typical alkyl-Cl bond due to resonance.
Car-CarC1-C2, etc.~ 1.39 - 1.41 ÅAromatic C-C bonds, intermediate between single and double.
Car-C(=O)C1-C7~ 1.49 ÅSingle bond between two sp² hybridized carbons.
Car-OC4-O2~ 1.36 ÅShorter than an alkyl ether C-O bond due to resonance with the ring.
O-CalkylO2-C8~ 1.43 ÅStandard single bond for an ether.
Calkyl-CalkylC8-C9, etc.~ 1.53 ÅStandard sp³-sp³ carbon-carbon single bond.
Bond Angles
O=C-ClO1-C7-Cl~ 121°VSEPR theory predicts ~120° for trigonal planar geometry.[18][19]
O=C-CarO1-C7-C1~ 126°Steric repulsion from the aromatic ring can open this angle slightly.
Car-O-CalkylC4-O2-C8~ 118°Slightly larger than the ideal 109.5° due to steric factors.
Dihedral Angles
C6-C1-C7-O1C6-C1-C7-O1~ 0° or 180°Defines the planarity of the benzoyl group.
C4-O2-C8-C9C4-O2-C8-C9~ ±180°The trans or anti conformation is most stable for the alkyl chain.

Validation and Experimental Corroboration

While theoretical calculations provide profound insight, they represent models of reality. Experimental validation is a cornerstone of scientific integrity.

  • X-ray Crystallography: The gold standard for determining the precise solid-state geometry of a molecule is single-crystal X-ray diffraction.[4][20][21] This technique provides highly accurate bond lengths and angles that can be directly compared to the results of theoretical optimizations. Should a suitable crystal of 4-(pentyloxy)benzoyl chloride be grown, this would be the definitive method for confirming its structure.

  • Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide data that can indirectly support a calculated structure.[14] For instance, the calculated vibrational frequencies from a DFT frequency analysis can be compared to an experimental IR spectrum to confirm the presence of key functional groups and assess the accuracy of the computational model.[5][15]

Conclusion

Through the application of established computational chemistry principles, the molecular geometry of 4-(pentyloxy)benzoyl chloride can be confidently predicted. The molecule is characterized by a planar benzoyl chloride head and a flexible, staggered pentyloxy tail oriented in a low-energy trans conformation. The theoretical data presented in this guide, derived from an understanding of DFT and conformational analysis, provides a robust framework for researchers working with this molecule. This computational approach allows for the elucidation of detailed structural information that is vital for understanding reactivity and for the rational design of new molecules in the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Calamitic Liquid Crystals Using 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of calamitic liquid crystals, specifically focusing on the esterification of a phenolic core with 4-(pentyloxy)benzoyl chloride. This application note is designed for researchers, scientists, and professionals in drug development and materials science. It offers a detailed protocol, explains the underlying chemical principles, and outlines essential characterization techniques. The methodologies described herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Calamitic Liquid Crystals

Calamitic, or rod-like, liquid crystals are a class of materials that exhibit states of matter intermediate between crystalline solids and isotropic liquids.[1][2] This unique property arises from the orientational order of their elongated molecules, which can be manipulated by external stimuli such as temperature and electric fields.[3] This responsiveness makes them invaluable in a wide array of applications, including liquid crystal displays (LCDs), optical shutters, and sensors.[4][5]

The molecular architecture of a calamitic liquid crystal typically consists of a rigid core, often composed of aromatic rings, and flexible terminal chains.[2][4] The synthesis of these materials frequently involves the formation of ester linkages, which provide a robust connection between the core and terminal groups while influencing the overall molecular geometry and, consequently, the liquid crystalline properties.[5][6] 4-(Pentyloxy)benzoyl chloride is a versatile and commonly used reagent for introducing a flexible pentyloxy tail and a phenyl ring to a phenolic core, thereby facilitating the creation of novel liquid crystalline materials.[7]

Synthetic Strategy: Esterification via Schotten-Baumann Conditions

The core of this synthetic protocol is the esterification of a phenolic compound with 4-(pentyloxy)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is typically performed under Schotten-Baumann conditions.[8][9][10][11][12]

Rationale for Schotten-Baumann Conditions

The Schotten-Baumann reaction involves the use of a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide).[8][12] This approach offers several advantages for this specific synthesis:

  • Neutralization of HCl: The reaction between an acyl chloride and a phenol liberates one equivalent of hydrochloric acid (HCl). The aqueous base neutralizes this acidic byproduct, driving the reaction to completion.[11][12]

  • Minimizing Hydrolysis: While the acyl chloride is susceptible to hydrolysis, its preferential solubility in the organic phase minimizes this side reaction. The reaction with the phenol at the interface of the two phases is kinetically favored.

  • Facile Workup: The biphasic nature of the reaction mixture simplifies the initial stages of product purification.

Preparation of 4-(pentyloxy)benzoyl chloride

The key reagent, 4-(pentyloxy)benzoyl chloride, is synthesized from its corresponding carboxylic acid, 4-(pentyloxy)benzoic acid.[13][14][15][16] This is achieved through a well-established reaction with thionyl chloride (SOCl₂).[17][18][19][20]

The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a highly reactive chlorosulfite intermediate, which is an excellent leaving group.[18] Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases as byproducts.[19][20]

Experimental Protocols

Synthesis of 4-(pentyloxy)benzoyl chloride

Materials:

  • 4-(pentyloxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Dean-Stark trap and condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-(pentyloxy)benzoic acid in anhydrous toluene.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the evolution of HCl and SO₂ gases (ensure proper ventilation in a fume hood).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(pentyloxy)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of a Calamitic Liquid Crystal: 4-cyanophenyl 4-(pentyloxy)benzoate

This protocol details the synthesis of a representative calamitic liquid crystal, 4-cyanophenyl 4-(pentyloxy)benzoate, from 4-cyanophenol and the previously synthesized 4-(pentyloxy)benzoyl chloride.[21][22][23][24][25]

Materials:

  • 4-(pentyloxy)benzoyl chloride

  • 4-cyanophenol

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-cyanophenol in dichloromethane in a flask.

  • Add an equimolar amount of 10% aqueous sodium hydroxide solution and stir vigorously to form the sodium phenoxide in situ.

  • In a separate flask, dissolve 4-(pentyloxy)benzoyl chloride in dichloromethane.

  • Slowly add the 4-(pentyloxy)benzoyl chloride solution to the stirring 4-cyanophenol solution at room temperature.

  • Continue stirring vigorously for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 5% aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure calamitic liquid crystal.[26]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the calamitic liquid crystal.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_esterification Esterification (Schotten-Baumann) cluster_purification Purification reagent1 4-(pentyloxy)benzoic acid product1 4-(pentyloxy)benzoyl chloride reagent1->product1 SOCl₂, Toluene, Reflux reagent2 Thionyl Chloride reagent2->product1 final_product Crude 4-cyanophenyl 4-(pentyloxy)benzoate product1->final_product DCM, Stirring reagent3 4-cyanophenol reagent3->final_product reagent4 NaOH(aq) reagent4->final_product pure_product Pure Calamitic Liquid Crystal final_product->pure_product Recrystallization

Caption: Workflow for the synthesis of a calamitic liquid crystal.

Characterization of the Synthesized Liquid Crystal

Thorough characterization is crucial to confirm the identity, purity, and liquid crystalline properties of the synthesized compound.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the ester linkage, look for the characteristic C=O stretching vibration around 1735-1750 cm⁻¹ and the C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the molecular structure. The proton and carbon signals should be consistent with the expected structure of the final product.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of the liquid crystal.[1][2][27][28] By heating and cooling the sample at a controlled rate, one can identify the temperatures at which transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases occur.[3][27]

Optical Microscopy
  • Polarized Optical Microscopy (POM): POM is used to visualize the textures of the different liquid crystalline phases.[2][29] The unique birefringent textures observed under cross-polarizers are characteristic of specific mesophases and confirm the liquid crystalline nature of the material.[5][29]

Quantitative Data Summary

Parameter4-(pentyloxy)benzoic acid4-cyanophenol4-cyanophenyl 4-(pentyloxy)benzoate
Molecular Weight ( g/mol ) 208.25[13][16]119.12309.35
Typical Molar Ratio 11-
Typical Yield (%) --70-85%
Melting Point (°C) 102-104113-115Varies (Phase Transitions)
Nematic-Isotropic Transition (°C) --To be determined by DSC

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of calamitic liquid crystals using 4-(pentyloxy)benzoyl chloride. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce and validate novel liquid crystalline materials. The provided rationale for the experimental choices and the comprehensive characterization plan are intended to ensure the trustworthiness and reproducibility of the results.

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Implementation of 4-(pentyloxy)benzoyl Chloride in Aryl Ketone Synthesis

The Friedel-Crafts acylation stands as a foundational electrophilic aromatic substitution reaction in organic synthesis, enabling the direct formation of carbon-carbon bonds and providing a robust pathway to aryl ketones. These ketones are not merely synthetic endpoints but serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on the strategic application of 4-(pentyloxy)benzoyl chloride, a versatile acylating agent, in Friedel-Crafts reactions. The presence of the pentyloxy group offers a unique combination of steric and electronic properties that can be leveraged to control regioselectivity and modify the physicochemical characteristics of the final product.

One of the primary advantages of Friedel-Crafts acylation over the analogous alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution—a common challenge in alkylation reactions.[1] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can lead to isomeric mixtures in alkylation.[1]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals employing 4-(pentyloxy)benzoyl chloride in their synthetic endeavors.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of the acyl chloride with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chlorine atom of the 4-(pentyloxy)benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ species formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[4] This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[3] However, it is crucial to note that the product ketone, being a Lewis base, can form a stable complex with the Lewis acid catalyst.[5] Consequently, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion. This complex is subsequently hydrolyzed during the aqueous workup.[5][6]

Experimental Workflow and Protocols

The following section details a general protocol for the Friedel-Crafts acylation of an aromatic substrate with 4-(pentyloxy)benzoyl chloride. This procedure should be adapted based on the specific reactivity of the aromatic substrate and the scale of the reaction.

Mandatory Safety Precautions:
  • Acyl chlorides, such as 4-(pentyloxy)benzoyl chloride, are corrosive and react violently with water, releasing HCl gas.[7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous aluminum chloride is a water-sensitive and corrosive solid.[9] It reacts exothermically with moisture, liberating HCl gas. Handle with care and ensure all glassware is scrupulously dried before use.

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic.[10] The reaction apparatus must be equipped with a gas trap to neutralize the evolved HCl.

Diagram of Experimental Workflow

G reagent_prep Reagent & Glassware Preparation (Anhydrous) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup Dry Glassware catalyst_add Lewis Acid Addition (e.g., AlCl3) reaction_setup->catalyst_add Inert Gas acyl_chloride_add Slow Addition of 4-(pentyloxy)benzoyl chloride catalyst_add->acyl_chloride_add Controlled Temperature reaction_progress Reaction Monitoring (TLC, GC-MS) acyl_chloride_add->reaction_progress Stirring workup Aqueous Workup (Quenching) reaction_progress->workup Reaction Completion extraction Solvent Extraction workup->extraction Phase Separation purification Purification (Crystallization/Chromatography) extraction->purification Crude Product analysis Product Characterization (NMR, IR, MS) purification->analysis Pure Product

Caption: General workflow for Friedel-Crafts acylation.

Detailed Step-by-Step Protocol

Materials:

  • 4-(pentyloxy)benzoyl chloride

  • Aromatic substrate (e.g., anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate deuterated solvent for NMR analysis

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas inlet (e.g., nitrogen or argon)

  • Gas trap (e.g., bubbler with mineral oil or a tube leading to a basic solution)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a trap, and a dropping funnel.[4] Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent moisture from inactivating the Lewis acid catalyst.[9]

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with the aromatic substrate and the anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is often exothermic.

  • Acyl Chloride Addition: Dissolve 4-(pentyloxy)benzoyl chloride in a minimal amount of the anhydrous solvent in the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.[9] The rate of addition should be controlled to prevent an excessive exotherm.[6]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Workup: Once the reaction is deemed complete, carefully quench the reaction by pouring the mixture slowly onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[9] This will hydrolyze the aluminum chloride complex and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the solvent (e.g., dichloromethane).[9]

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[12]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[11]

Data Presentation and Expected Outcomes

The reactivity of the aromatic substrate significantly influences the reaction conditions and the expected yield. Electron-rich aromatic compounds undergo Friedel-Crafts acylation more readily than electron-deficient ones.

Aromatic SubstrateRelative ReactivityExpected Major Product(s)Typical Yield Range (%)
AnisoleHigh4-methoxy-4'-(pentyloxy)benzophenone70-90
TolueneModerate4-methyl-4'-(pentyloxy)benzophenone60-80
BenzeneModerate4-(pentyloxy)benzophenone50-75
ChlorobenzeneLow4-chloro-4'-(pentyloxy)benzophenone30-50

Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Logical Relationship: Substrate Electronics and Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring.

G cluster_activating Activating Groups (Electron-Donating) cluster_deactivating Deactivating Groups (Electron-Withdrawing) cluster_halogens Halogens activating_groups -OR, -NR2, -Alkyl ortho_para Ortho/Para Directing activating_groups->ortho_para Increases Ring Nucleophilicity deactivating_groups -NO2, -CN, -SO3H, -C(O)R meta Meta Directing deactivating_groups->meta Decreases Ring Nucleophilicity halogens -F, -Cl, -Br, -I ortho_para_deactivating Ortho/Para Directing (Deactivating) halogens->ortho_para_deactivating Inductive vs. Resonance Effect

Caption: Influence of substituents on regioselectivity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (moisture contamination).- Deactivated aromatic substrate.- Insufficient reaction time or temperature.- Use freshly opened or sublimed AlCl₃.- Ensure all glassware and solvents are anhydrous.- Use a more reactive aromatic substrate or a stronger Lewis acid.- Increase reaction time and/or temperature.
Polysubstitution - Highly activated aromatic substrate.- Excess acylating agent.- Use a 1:1 stoichiometry of acylating agent to substrate.- The ketone product is deactivating, so this is less common than in alkylations.[1]
Formation of Isomers - Inappropriate reaction temperature.- Catalyst-induced isomerization.- Maintain strict temperature control during the reaction.- Consider alternative Lewis acids that may offer higher regioselectivity.
Difficult Workup - Formation of emulsions.- Incomplete hydrolysis of the aluminum complex.- Add the reaction mixture to ice/HCl slowly with vigorous stirring.- Addition of brine during extraction can help break emulsions.[13]

Applications in Drug Development and Medicinal Chemistry

The 4-(pentyloxy)benzoyl moiety is a valuable pharmacophore in medicinal chemistry. The pentyloxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates. Furthermore, the aryl ketone functionality can serve as a versatile handle for further synthetic transformations to build more complex molecular architectures. For instance, benzophenone derivatives are precursors to a wide range of biologically active compounds.[4] The benzoyl group is also found in various therapeutic agents, including those with anticancer and anticonvulsant properties.[14][15]

References

Application Protocol: Synthesis and Characterization of a Nematic Liquid Crystal from 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1][2] Their molecular anisotropy and responsiveness to external stimuli make them indispensable in technologies such as liquid crystal displays (LCDs), optical shutters, and advanced sensor systems.[3] This application note provides a detailed, field-proven protocol for the synthesis of a calamitic (rod-shaped) nematic liquid crystal, 4-cyanophenyl 4-(pentyloxy)benzoate.

The synthesis is achieved through a classic Schotten-Baumann-type esterification reaction between 4-(pentyloxy)benzoyl chloride and 4-cyanophenol. This protocol is designed for researchers in materials science, organic chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and robust characterization methods. We will explain the causality behind critical experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The alcohol (4-cyanophenol) attacks the highly electrophilic carbonyl carbon of the acid chloride (4-(pentyloxy)benzoyl chloride).[4] The reaction is facilitated by pyridine, which serves a dual purpose:

  • Acid Scavenger: It neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the starting alcohol and driving the equilibrium towards the product.[4]

  • Nucleophilic Catalyst: Pyridine can react with the acid chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the phenol than the original acid chloride, thereby accelerating the reaction rate.[4][5][6]

The overall transformation is rapid, irreversible, and proceeds under mild conditions, making it a highly efficient method for ester synthesis.[4]

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-(pentyloxy)benzoyl chloride36823-84-4226.702.27 g (10.0 mmol)Acros Organics, 98%+
4-Cyanophenol767-00-0119.121.19 g (10.0 mmol)Sigma-Aldrich, 99%
Pyridine (Anhydrous)110-86-179.101.2 mL (15.0 mmol)Acros Organics, <50 ppm H₂O
Dichloromethane (DCM, Anhydrous)75-09-284.9350 mLFisher Scientific, DriSolv
Ethanol (Reagent Grade)64-17-546.07~100 mLFor recrystallization
Hydrochloric Acid (1 M aq.)7647-01-036.46~50 mLFor workup
Sodium Bicarbonate (Saturated aq.)144-55-884.01~50 mLFor workup
Magnesium Sulfate (Anhydrous)7487-88-9120.37~5 gFor drying
Instrumentation
  • Magnetic stirrer with heating plate

  • Three-neck round-bottom flask (100 mL) with stoppers

  • Reflux condenser

  • Nitrogen gas inlet and bubbler

  • Addition funnel (50 mL)

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus or Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

  • FT-IR and NMR spectrometers

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

  • 4-(pentyloxy)benzoyl chloride: Corrosive and a lachrymator. Reacts with water and moisture. Handle under an inert atmosphere.[7][8]

  • 4-Cyanophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[9][10][11][12] Avoid creating dust.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may damage fertility.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[7][9]

Experimental Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

SynthesisWorkflow reagents Reagent Preparation (4-Cyanophenol, Pyridine in DCM) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagents->reaction_setup addition Slow Addition of 4-(pentyloxy)benzoyl chloride reaction_setup->addition reaction Reaction Progression (Stir at RT for 4h) addition->reaction workup_start Quenching & Aqueous Workup reaction->workup_start wash_hcl Wash with 1M HCl workup_start->wash_hcl wash_nahco3 Wash with Sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine drying Dry Organic Layer (Anhydrous MgSO₄) wash_brine->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Recrystallization from Ethanol) evaporation->purification characterization Product Characterization (DSC, POM, NMR, FT-IR) purification->characterization final_product Pure Liquid Crystal Product characterization->final_product

References

Application Notes and Protocols: 4-(Pentyloxy)benzoyl Chloride as a Precursor for Photosensitive Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-(Pentyloxy)benzoyl Chloride in Photosensitive Material Synthesis

4-(Pentyloxy)benzoyl chloride is a key intermediate in the synthesis of advanced photosensitive materials, particularly in the realm of liquid crystals and photoactive polymers. Its molecular architecture, featuring a reactive benzoyl chloride group and a flexible pentyloxy tail, provides a unique combination of properties that are highly sought after in the design of materials that respond to light. The benzoyl chloride functional group serves as a versatile anchor for attaching this moiety to various molecular scaffolds, such as phenols and amines, through stable ester or amide linkages. The para-substituted pentyloxy chain, on the other hand, plays a crucial role in modulating the material's physical properties, including its solubility, melting point, and, most importantly, its liquid crystalline behavior.

The integration of 4-(pentyloxy)benzoyl chloride into larger molecular structures, especially those containing photochromic units like azobenzenes, allows for the fine-tuning of the material's mesophase characteristics. The length and conformation of the alkoxy chain directly influence the intermolecular interactions, which in turn dictate the temperature range and stability of the liquid crystalline phases (e.g., nematic, smectic). This control over the mesophase is critical because the photo-responsive behavior of the material is often intrinsically linked to its liquid crystalline state. For instance, the photoisomerization of an azobenzene unit can induce a phase transition in the liquid crystal, leading to macroscopic changes in the material's optical or mechanical properties. This makes 4-(pentyloxy)benzoyl chloride an invaluable building block for creating sophisticated photosensitive systems for applications ranging from optical data storage and smart windows to light-actuated devices and drug delivery systems.

Synthesis of 4-(Pentyloxy)benzoyl Chloride: A Two-Step Protocol

The synthesis of 4-(pentyloxy)benzoyl chloride is typically achieved in two main steps: the synthesis of the precursor 4-(pentyloxy)benzoic acid, followed by its conversion to the acid chloride.

Part 1: Synthesis of 4-(Pentyloxy)benzoic Acid

This procedure involves the Williamson ether synthesis, where the phenoxide of 4-hydroxybenzoic acid is reacted with an alkyl halide.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Protocol:

  • Etherification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-hydroxybenzoate (1 equivalent), 1-bromopentane (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone.

  • Reflux the mixture with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude methyl 4-(pentyloxy)benzoate.

  • Saponification: Dissolve the crude ester in a solution of potassium hydroxide (2 equivalents) in a mixture of ethanol and water.

  • Reflux the solution for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • The 4-(pentyloxy)benzoic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Expected Yield and Characterization:

CompoundAppearanceYield (%)Melting Point (°C)
4-(Pentyloxy)benzoic AcidWhite Solid85-95102-104
  • ¹H NMR (CDCl₃, ppm): δ 10.5-11.5 (br s, 1H, COOH), 8.05 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.00 (t, 2H, OCH₂), 1.80 (m, 2H, OCH₂CH₂), 1.40 (m, 4H, CH₂CH₂CH₃), 0.90 (t, 3H, CH₃).

  • FT-IR (KBr, cm⁻¹): 2950-2850 (C-H stretching), 1680 (C=O stretching), 1605, 1510 (aromatic C=C stretching), 1250 (C-O stretching).

Part 2: Conversion to 4-(Pentyloxy)benzoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4][5][6][7] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for its mild reaction conditions and clean conversion.[3][6]

Materials:

  • 4-(Pentyloxy)benzoic Acid

  • Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

Protocol:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(pentyloxy)benzoic acid (1 equivalent).

  • Add anhydrous dichloromethane to dissolve the acid.

  • Add a catalytic amount (1-2 drops) of DMF to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(pentyloxy)benzoyl chloride as a pale yellow oil or low-melting solid. The product is often used in the next step without further purification.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as oxalyl chloride and the byproducts (HCl, CO, CO₂) are toxic and corrosive.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(Pentyloxy)benzoic Acid cluster_step2 Step 2: Synthesis of 4-(Pentyloxy)benzoyl Chloride start1 Methyl 4-hydroxybenzoate + 1-Bromopentane etherification Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start1->etherification intermediate Methyl 4-(pentyloxy)benzoate etherification->intermediate saponification Saponification (KOH, EtOH/H₂O, Reflux) intermediate->saponification acid 4-(Pentyloxy)benzoic Acid saponification->acid start2 4-(Pentyloxy)benzoic Acid acid->start2 chlorination Chlorination (Oxalyl Chloride, cat. DMF, DCM) start2->chlorination product 4-(Pentyloxy)benzoyl Chloride chlorination->product

Caption: Synthetic workflow for 4-(pentyloxy)benzoyl chloride.

Application in the Synthesis of a Photosensitive Liquid Crystal

A primary application of 4-(pentyloxy)benzoyl chloride is in the synthesis of photosensitive liquid crystals, often by incorporating a photochromic moiety like azobenzene. The following protocol describes the synthesis of a representative azobenzene-containing liquid crystal.[8][9][10][11]

Protocol: Synthesis of 4-((4-(Pentyloxy)phenyl)azo)phenyl 4-(hexyloxy)benzoate

This is a multi-step synthesis where 4-(pentyloxy)benzoyl chloride is used in the final esterification step.

Part A: Synthesis of 4-((4-Hydroxyphenyl)azo)benzonitrile (An Azobenzene Intermediate)

  • Synthesize the diazonium salt of 4-aminobenzonitrile.

  • Couple the diazonium salt with phenol to form the azobenzene dye.

Part B: Esterification with 4-(Pentyloxy)benzoyl Chloride

Materials:

  • 4-((4-Hydroxyphenyl)azo)benzonitrile

  • 4-(Pentyloxy)benzoyl Chloride

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • In a dry, nitrogen-flushed flask, dissolve 4-((4-hydroxyphenyl)azo)benzonitrile (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-(pentyloxy)benzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final photosensitive liquid crystal.

Application_Workflow precursor 4-(Pentyloxy)benzoyl Chloride esterification Esterification (Pyridine, DCM) precursor->esterification azobenzene 4-Hydroxyazobenzene Derivative azobenzene->esterification product Photosensitive Liquid Crystal esterification->product

Caption: Application of 4-(pentyloxy)benzoyl chloride in synthesis.

The Role of the Pentyloxy Group in Photosensitive Materials

The terminal alkoxy chains, such as the pentyloxy group, are not merely passive substituents; they are critical design elements that significantly influence the properties of the final photosensitive material.

  • Induction and Stabilization of Mesophases: The flexible pentyloxy chain helps to lower the melting point of the molecule and promote the formation of liquid crystalline phases (mesophases).[12][13][14] The length of the alkyl chain is a key determinant of the type of mesophase (nematic or smectic) and the temperature range over which it is stable.

  • Modulation of Photo-Induced Phase Transitions: In materials containing a photoswitchable unit like azobenzene, the trans-isomer is typically linear and promotes liquid crystallinity. Upon irradiation with UV light, it converts to the bent cis-isomer, which disrupts the ordered packing of the molecules and can lead to a phase transition from a liquid crystalline state to an isotropic liquid state.[12][13] The pentyloxy chains mediate the intermolecular forces, influencing the cooperativity of this transition and the temperature at which it occurs.

  • Solubility and Processability: The pentyloxy group enhances the solubility of the often rigid and insoluble core structures in common organic solvents, which is crucial for purification and processing of the materials into thin films or other device architectures.

Characterization of Resulting Photosensitive Materials

The synthesized photosensitive liquid crystals are typically characterized by a suite of analytical techniques to confirm their structure and elucidate their thermal and photo-responsive properties.

TechniquePurposeTypical Observations
¹H and ¹³C NMR Structural verificationConfirms the covalent attachment of the 4-(pentyloxy)benzoyl moiety and the azobenzene unit through the appearance of characteristic chemical shifts for the aromatic and aliphatic protons and carbons.
FT-IR Spectroscopy Functional group analysisShows the presence of the ester carbonyl stretch (around 1735 cm⁻¹), aromatic C=C stretches, and C-O ether linkages.
Differential Scanning Calorimetry (DSC) Thermal transitionsDetermines the melting point (crystal to mesophase or isotropic) and clearing point (mesophase to isotropic) temperatures and associated enthalpy changes.[8][11]
Polarized Optical Microscopy (POM) Mesophase identificationAllows for the visual identification of specific liquid crystal phases (e.g., nematic, smectic) by their characteristic textures.[8][11]
UV-Vis Spectroscopy Photo-switching behaviorMonitors the trans-cis photoisomerization of the azobenzene unit by observing changes in the absorption spectrum upon irradiation with UV and visible light.[9]

Conclusion

4-(Pentyloxy)benzoyl chloride is a highly valuable and versatile precursor for the synthesis of advanced photosensitive materials. Its straightforward synthesis and the crucial role of the pentyloxy group in dictating the mesomorphic and photo-responsive properties of the final products make it an important tool for researchers and scientists in the field of materials science. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and utilization of this key building block in the development of novel photoactive systems.

References

Application Notes & Protocols: A Guide to the Incorporation of 4-(pentyloxy)benzoyl chloride into Polymer Backbones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and material scientists on the effective incorporation of 4-(pentyloxy)benzoyl chloride into various polymer backbones. The focus is on leveraging this monomer to synthesize aromatic polyesters and polyamides, which are known for their applications in liquid crystals, high-performance materials, and advanced drug delivery systems. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss essential characterization techniques to validate the successful synthesis and properties of the resulting polymers.

Introduction: The Strategic Value of the 4-(pentyloxy)benzoyl Moiety

4-(pentyloxy)benzoyl chloride is an aromatic acyl chloride monomer distinguished by its rigid benzoyl core and a flexible pentyloxy side chain. This unique combination of a rigid and a flexible segment makes it a valuable building block in polymer chemistry. The incorporation of this moiety into a polymer backbone can impart a range of desirable properties:

  • Liquid Crystallinity: The rigid benzoyl group, often referred to as a mesogen, can induce liquid crystalline behavior in the resulting polymer. The flexible pentyloxy chain helps to lower the melting point and improve processability, allowing for the formation of ordered phases.

  • Thermal Stability: The aromatic nature of the backbone contributes to high thermal and oxidative stability, making these polymers suitable for high-temperature applications.

  • Solubility and Processability: The aliphatic pentyloxy chain enhances solubility in common organic solvents, a significant advantage over unsubstituted, highly rigid aromatic polymers which are often intractable.

  • Hydrophobicity: The pentyl group increases the hydrophobic character of the polymer, which can be tailored for applications in coatings, membranes, or controlled drug release systems.

This guide will focus on the most common and effective method for incorporating this monomer: polycondensation reactions . Specifically, we will detail its reaction with diols to form polyesters and with diamines to form polyamides, both of which generate a useful byproduct, hydrochloric acid (HCl), that must be neutralized for the reaction to proceed to high conversion.

Monomer Overview and Handling

Before beginning any synthesis, it is critical to understand the properties and handling requirements of the primary building block.

Table 1: Properties of 4-(pentyloxy)benzoyl chloride

PropertyValue
Chemical Formula C₁₂H₁₅ClO₂
Molecular Weight 226.70 g/mol
Appearance White to off-white crystalline powder or solid
Boiling Point Approx. 154-156 °C at 5 mmHg
Reactivity Highly reactive acyl chloride. Reacts exothermically with water, alcohols, and amines.
Storage Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon). Moisture sensitive.

Safety Precautions: 4-(pentyloxy)benzoyl chloride is corrosive and a lachrymator. It will readily hydrolyze in the presence of moisture to form 4-(pentyloxy)benzoic acid and corrosive HCl gas. Always handle this reagent inside a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Polymerization Mechanisms and Strategy

The incorporation of 4-(pentyloxy)benzoyl chloride into a polymer backbone is typically achieved via a step-growth polycondensation reaction. The key to achieving high molecular weight polymers is ensuring high monomer purity, precise stoichiometry between the co-monomers, and the effective removal or neutralization of the HCl byproduct.

Schotten-Baumann Reaction Conditions

A common and effective strategy is to employ Schotten-Baumann conditions. This involves an interfacial or solution polymerization where the HCl byproduct is neutralized in situ by an added base, typically a tertiary amine like triethylamine or pyridine. This prevents the protonation of the nucleophilic co-monomer (e.g., an amine), which would render it unreactive and halt chain growth.

The general workflow for this process is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification MonomerA Co-monomer (Diol or Diamine) Reactor Inert Atmosphere Reactor (N2 or Ar) MonomerA->Reactor Solvent Anhydrous Solvent (e.g., THF, Dichloromethane) Solvent->Reactor Base Acid Scavenger (e.g., Triethylamine) Base->Reactor Addition Slow, Dropwise Addition at 0 °C MonomerB 4-(pentyloxy)benzoyl chloride (in Anhydrous Solvent) MonomerB->Addition Initiates Polymerization Stir Stir at Room Temp (12-24 hours) Addition->Stir Reaction Proceeds Filter Filter to Remove Amine Hydrochloride Salt Stir->Filter Reaction Mixture Precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) Filter->Precipitate Filtrate Wash Wash Precipitate Precipitate->Wash Dry Dry Under Vacuum Wash->Dry FinalPolymer Purified Polymer Dry->FinalPolymer

Figure 1: A generalized experimental workflow for the solution polycondensation of 4-(pentyloxy)benzoyl chloride with a co-monomer.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and can be adapted based on the specific co-monomer used.

Protocol A: Synthesis of an Aromatic Polyester

This protocol details the synthesis of a polyester from 4-(pentyloxy)benzoyl chloride and a commercially available diol, such as 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A). The resulting polyester will feature a rigid-flexible alternating structure.

G BPA Bisphenol A (Diol) Polyester Polyester Repeat Unit BPA->Polyester Nucleophilic Attack PBOCl 2x 4-(pentyloxy)benzoyl chloride PBOCl->Polyester Base + 2x Triethylamine (Base) Salt + 2x Triethylammonium Chloride (Salt)

Figure 2: Reaction scheme for the formation of a polyester from Bisphenol A and 4-(pentyloxy)benzoyl chloride.

Materials:

  • 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A, >99%)

  • 4-(pentyloxy)benzoyl chloride (>98%)

  • Triethylamine (Et₃N, >99.5%, distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF, inhibitor-free)

  • Methanol (ACS grade)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser with gas inlet/outlet

  • Low-temperature bath (ice/water)

  • Standard glassware for filtration and precipitation

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas (Ar or N₂). Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove all traces of water.

  • Charge Diol: To the flask, add Bisphenol A (e.g., 1.14 g, 5.0 mmol), anhydrous THF (50 mL), and triethylamine (1.53 mL, 11.0 mmol, 10% molar excess). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice/water bath. This is crucial to control the initial exothermic reaction and prevent side reactions.

  • Monomer Addition: Dissolve 4-(pentyloxy)benzoyl chloride (2.27 g, 10.0 mmol) in anhydrous THF (25 mL) and add this solution to the dropping funnel.

  • Initiate Polymerization: Add the acyl chloride solution dropwise to the stirred diol solution over a period of 30-45 minutes. A white precipitate of triethylammonium chloride will form almost immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 18-24 hours to ensure high conversion and build molecular weight.

  • Work-up: a. Dilute the viscous reaction mixture with an additional 25 mL of THF. b. Filter the mixture through a Büchner funnel to remove the triethylammonium chloride salt. Wash the salt with a small amount of THF to recover any trapped polymer. c. Combine the filtrates and slowly pour the solution into a beaker containing vigorously stirring methanol (approx. 500 mL). d. The polyester will precipitate as a white, fibrous solid.

  • Purification & Drying: a. Collect the polymer by filtration. b. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and oligomers. c. Dry the purified polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

Expected Yield: >90%

Polymer Characterization

Confirming the structure and properties of the synthesized polymer is a critical final step.

Table 2: Key Characterization Techniques and Expected Results

TechniquePurposeExpected Observations for Polyester from Protocol A
FTIR Spectroscopy Functional Group AnalysisDisappearance of the broad O-H stretch (~3300 cm⁻¹) from Bisphenol A. Appearance of a strong C=O ester stretch (~1735 cm⁻¹). Presence of aromatic C-H and C-O-C ether stretches.
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to the pentyloxy chain protons (~0.9-4.0 ppm), aromatic protons from both monomers, and the disappearance of the phenolic -OH proton from Bisphenol A.
Gel Permeation Chromatography (GPC) Molecular Weight & DistributionDetermination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI close to 2 is typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC) Thermal TransitionsMeasurement of the glass transition temperature (Tg) and melting temperature (Tm), if any. This will indicate the amorphous or semi-crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) Thermal StabilityDetermination of the decomposition temperature (Td), typically showing high stability with an onset of degradation above 350-400 °C in a nitrogen atmosphere.

Conclusion and Future Outlook

The protocols and principles outlined in this guide demonstrate that 4-(pentyloxy)benzoyl chloride is a versatile monomer for creating high-performance polymers with tailored properties. By carefully controlling reaction conditions, particularly stoichiometry and moisture exclusion, researchers can reliably synthesize novel polyesters and polyamides. Future work in this area could involve copolymerizing this monomer with other functionalized diacids or diols to further tune the material's properties for specific applications, such as biodegradable liquid crystalline elastomers for tissue engineering or processable high-strength fibers.

Application Note: Synthesis of Bent-Core Liquid Crystals Utilizing 4-(pentyloxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of Bent-Core Liquid Crystals

Bent-core liquid crystals, often referred to as "banana" liquid crystals, represent a fascinating class of soft matter. Unlike their rod-like (calamitic) counterparts, the inherent bend in their molecular architecture prevents the formation of conventional nematic phases and instead gives rise to a rich variety of unique, often polar and chiral, smectic and columnar phases, even from achiral molecules.[1][2] These properties make them highly promising for applications in next-generation displays, optical storage, and sensors.[3]

The synthesis of these complex molecules is a matter of precise molecular engineering. The final properties of the liquid crystal are critically dependent on the choice of the central core, the linking groups, and the terminal chains. This application note provides a detailed protocol and scientific rationale for the use of 4-(pentyloxy)benzoyl chloride as a key building block in the synthesis of a representative bent-core liquid crystal. The pentyloxy tail provides the necessary flexibility and influences the melting and clearing points of the mesophases, while the benzoyl chloride group offers a reactive handle for esterification, a common and robust reaction in liquid crystal synthesis.[2]

The Synthetic Keystone: 4-(pentyloxy)benzoyl Chloride

4-(pentyloxy)benzoyl chloride is an ideal reagent for introducing the terminal "wings" onto a phenolic central core of a bent-core molecule. The ester linkage formed is a common feature in liquid crystal design, contributing to the overall linearity and polarizability of the molecular arms. The choice of a five-carbon alkoxy chain (pentyloxy) is significant; it is long enough to promote mesophase formation by disrupting crystal packing but not so long as to excessively lower the clearing point.

This note will focus on the synthesis of a well-characterized bent-core liquid crystal, 4-cyanoresorcinol bis(4-(pentyloxy)benzoate) , as a model system. This molecule features a 4-cyanoresorcinol core, which provides the central bend and a strong dipole moment from the cyano group, and two 4-(pentyloxy)benzoyl wings.

Reaction Mechanism: The Schotten-Baumann Esterification

The synthesis of 4-cyanoresorcinol bis(4-(pentyloxy)benzoate) is achieved via a Schotten-Baumann reaction. This is a classic and highly effective method for the acylation of phenols with acyl chlorides in the presence of a base.[4][5][6][7][8] The reaction is typically carried out in a two-phase system (an organic solvent and water) with a base, such as sodium hydroxide, to neutralize the HCl byproduct.[5]

The mechanism proceeds as follows:

  • Deprotonation: The base deprotonates the phenolic hydroxyl groups of the 4-cyanoresorcinol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of the 4-(pentyloxy)benzoyl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion.

  • Neutralization: The liberated HCl is neutralized by the base, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-cyanoresorcinol bis(4-(pentyloxy)benzoate)

Materials:

  • 4-Cyanoresorcinol

  • 4-(pentyloxy)benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexane

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Core: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-cyanoresorcinol in a 10% aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve 2.2 equivalents of 4-(pentyloxy)benzoyl chloride in dichloromethane.

  • Schotten-Baumann Reaction: Transfer the 4-(pentyloxy)benzoyl chloride solution to a dropping funnel and add it dropwise to the cooled, stirring solution of 4-cyanoresorcinol over a period of 30-60 minutes. Maintain the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% aqueous HCl, deionized water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude product from a mixture of ethanol and hexane to obtain the pure 4-cyanoresorcinol bis(4-(pentyloxy)benzoate).

  • Drying: Dry the purified product in a vacuum oven.

Safety Precautions: 4-(pentyloxy)benzoyl chloride is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_cyanoresorcinol 4-Cyanoresorcinol reaction_step Schotten-Baumann Esterification (CH₂Cl₂/H₂O, 0°C to RT) 4_cyanoresorcinol->reaction_step benzoyl_chloride 4-(pentyloxy)benzoyl chloride benzoyl_chloride->reaction_step NaOH NaOH (aq) NaOH->reaction_step extraction Extraction reaction_step->extraction washing Washing extraction->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization final_product 4-cyanoresorcinol bis(4-(pentyloxy)benzoate) recrystallization->final_product

Caption: Synthetic workflow for 4-cyanoresorcinol bis(4-(pentyloxy)benzoate).

Characterization of the Final Product

The successful synthesis and purity of 4-cyanoresorcinol bis(4-(pentyloxy)benzoate) can be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, particularly the ester carbonyl stretch (~1735 cm⁻¹) and the nitrile stretch (~2230 cm⁻¹), and the absence of the starting phenolic -OH stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the product.

Mesomorphic Properties and the Role of 4-(pentyloxy)benzoyl Chloride

The liquid crystalline properties of the synthesized compound are typically investigated using the following methods:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point, and any intermediate phase transitions) and their associated enthalpies.

  • Polarizing Optical Microscopy (POM): To observe the characteristic textures of the different liquid crystalline phases, which helps in their identification.

  • X-ray Diffraction (XRD): To investigate the molecular arrangement and structural parameters within the mesophases.

The 4-(pentyloxy)benzoyl "wings" play a crucial role in dictating the mesomorphic behavior. The length of the alkoxy chains influences the van der Waals interactions between molecules, affecting the stability and temperature range of the liquid crystalline phases. The ester linkage contributes to the molecular polarizability, which is a key factor for the formation of liquid crystal phases. The overall shape and electronic distribution of the 4-(pentyloxy)benzoyl group contribute to the anisotropic interactions that drive the self-assembly into ordered, fluid phases.[2][3][9]

Data Summary

ParameterDescriptionExpected Value/Observation
Molecular Formula C₃₃H₃₅NO₆
Molecular Weight 553.64 g/mol
Appearance White to off-white crystalline solid
¹H NMR Shows characteristic aromatic and aliphatic proton signals.
¹³C NMR Confirms the presence of all unique carbon atoms.
FTIR (cm⁻¹) C=O (ester): ~1735, C≡N: ~2230, C-O (ether): ~1250
Phase Transitions Determined by DSC and POM.Expected to exhibit one or more bent-core mesophases.

Conclusion

4-(pentyloxy)benzoyl chloride is a versatile and valuable reagent in the synthesis of bent-core liquid crystals. The Schotten-Baumann esterification provides a reliable and high-yielding route to attach these terminal groups to a phenolic core. The resulting bent-core molecules, such as the model compound 4-cyanoresorcinol bis(4-(pentyloxy)benzoate), are excellent candidates for fundamental studies of their unique mesomorphic properties and for the development of advanced materials with novel electro-optical functionalities. This application note provides a robust protocol and the underlying scientific principles to guide researchers in the synthesis and exploration of this exciting class of liquid crystals.

References

A Step-by-Step Protocol for the Synthesis of Schiff Base/Ester Liquid Crystals Utilizing 4-(pentyloxy)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of calamitic (rod-shaped) Schiff base liquid crystals. The synthesis is strategically designed in two primary stages: first, the formation of an ester-linked aldehyde intermediate, 4-formylphenyl 4-(pentyloxy)benzoate, via the reaction of 4-(pentyloxy)benzoyl chloride with 4-hydroxybenzaldehyde. The second stage involves the acid-catalyzed condensation of this intermediate with an appropriate aniline derivative, such as 4-butylaniline, to form the final Schiff base/ester liquid crystal. This guide details the underlying chemical principles, provides a robust experimental procedure, and outlines essential characterization techniques—including FT-IR, NMR, DSC, and Polarized Optical Microscopy (POM)—to validate the synthesis and investigate the mesomorphic properties of the target compound.

Introduction: The Rationale for Schiff Base/Ester Mesogens

Schiff bases, characterized by their azomethine (-CH=N-) linkage, are a cornerstone in the design of thermotropic liquid crystals. The imine group imparts rigidity, linearity, and polarity to the molecular core, which are crucial for the formation of anisotropic mesophases.[1][2] When combined with other linking groups, such as esters, it is possible to fine-tune the molecule's aspect ratio and electronic properties, thereby influencing the stability and temperature range of the resulting liquid crystal phases (e.g., nematic, smectic).[2][3]

The synthetic strategy outlined herein employs 4-(pentyloxy)benzoyl chloride to introduce a flexible alkoxy tail via a stable ester linkage. This common structural motif helps to lower the melting point and promote the formation of liquid crystalline phases. The subsequent Schiff base formation provides the rigid central core essential for mesogenic behavior.[4] This modular approach allows for the systematic modification of terminal groups to explore structure-property relationships.

Synthesis Strategy and Mechanism

The synthesis is executed in two sequential reactions, designed to build the target molecule, 4'-((E)-(4-butylphenyl)imino)methyl)phenyl 4-(pentyloxy)benzoate , in a controlled manner.

Step 1: Esterification to Form the Aldehyde Intermediate The first step is a nucleophilic acyl substitution reaction. The hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(pentyloxy)benzoyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.[5]

Step 2: Imine Condensation to Form the Schiff Base The second step is the classic formation of a Schiff base. The amine nitrogen of 4-butylaniline nucleophilically attacks the carbonyl carbon of the aldehyde intermediate. This is followed by dehydration, a process typically catalyzed by a small amount of acid (e.g., acetic acid), to yield the final imine product. This reaction is reversible, so removing the water formed, often by azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents, can improve the yield.[6]

A visual representation of the overall synthesis workflow is provided below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis reactant reactant intermediate intermediate product product process process R1 4-(pentyloxy)benzoyl chloride Proc1 Esterification (Pyridine, DCM) R1->Proc1 R2 4-hydroxybenzaldehyde R2->Proc1 R3 4-butylaniline Proc3 Schiff Base Condensation (Ethanol, Acetic Acid) R3->Proc3 I1 Intermediate: 4-formylphenyl 4-(pentyloxy)benzoate I1->Proc3 P1 Final Product: Schiff Base Liquid Crystal Proc2 Work-up & Purification Proc1->Proc2 Crude Product Proc2->I1 Purified Proc4 Purification (Recrystallization) Proc3->Proc4 Crude Product Proc4->P1 Purified

Caption: Overall workflow for the two-step synthesis of the target liquid crystal.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent / MaterialFormulaM.W. ( g/mol )QuantityPurityNotes
4-(pentyloxy)benzoyl chlorideC₁₂H₁₅ClO₂226.702.27 g (10 mmol)>98%Moisture sensitive.
4-hydroxybenzaldehydeC₇H₆O₂122.121.22 g (10 mmol)>99%
4-butylanilineC₁₀H₁₅N149.231.34 g (9 mmol)>98%Aldehyde is the limiting reagent.
PyridineC₅H₅N79.10~2 mL (excess)AnhydrousActs as base and catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLAnhydrousSolvent for Step 1.
EthanolC₂H₅OH46.07~60 mLAbsoluteSolvent for Step 2.
Glacial Acetic AcidCH₃COOH60.052-3 drops>99.7%Catalyst for Step 2.
Hydrochloric Acid (HCl)HCl36.46As needed1 M (aq)For work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSaturated (aq)For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Step 1: Synthesis of 4-formylphenyl 4-(pentyloxy)benzoate
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and 2 mL of anhydrous pyridine. Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Acyl Chloride: Dissolve 4-(pentyloxy)benzoyl chloride (2.27 g, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 30 mL of 1 M HCl (to remove excess pyridine), 30 mL of saturated NaHCO₃ solution (to remove any unreacted acid), and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield a white crystalline solid. Expected yield: ~85-90%.

Step 2: Synthesis of 4'-((E)-(4-butylphenyl)imino)methyl)phenyl 4-(pentyloxy)benzoate
  • Setup: In a 100 mL round-bottom flask, dissolve the purified aldehyde intermediate, 4-formylphenyl 4-(pentyloxy)benzoate (e.g., 2.67 g, 9 mmol), in 40 mL of absolute ethanol. Gentle warming may be required.

  • Addition of Amine: To this solution, add 4-butylaniline (1.34 g, 9 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The formation of the product may be observed as a precipitate. Monitor the reaction by TLC until the starting aldehyde spot disappears.[6][7]

  • Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • Perform a final recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) to obtain the pure Schiff base liquid crystal.

    • Dry the final product in a vacuum oven. Expected yield: ~80-85%.

Characterization and Validation

Confirming the structure and identifying the liquid crystalline properties of the synthesized compound are critical validation steps.

G product Synthesized Product FTIR FT-IR Spectroscopy product->FTIR NMR ¹H & ¹³C NMR product->NMR DSC DSC Analysis product->DSC POM Polarized Optical Microscopy (POM) product->POM technique technique result result Res_FTIR Verify functional groups: C=N stretch (~1625 cm⁻¹) C=O stretch (~1735 cm⁻¹) Disappearance of C=O (aldehyde) & N-H FTIR->Res_FTIR Provides Res_NMR Confirm proton environment & carbon skeleton. Imine proton (-CH=N-) at ~8.5 ppm NMR->Res_NMR Provides Res_DSC Determine transition temps: Crystal -> LC (Melting) LC -> Isotropic (Clearing) DSC->Res_DSC Provides Res_POM Visualize LC textures (e.g., Schlieren for Nematic) Confirm mesophase identity POM->Res_POM Provides

Caption: A logical workflow for the characterization of the synthesized compound.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The FT-IR spectrum is essential for confirming the key functional group transformations. Look for the appearance of a strong imine (C=N) stretching band around 1610-1630 cm⁻¹ and the disappearance of the aldehyde C-H stretch and the primary amine N-H stretches.[1][8] The ester carbonyl (C=O) stretch should be present around 1730-1740 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: NMR provides definitive structural confirmation. In the ¹H NMR spectrum, the appearance of a singlet at ~8.3-8.6 ppm is characteristic of the azomethine proton (-CH=N-).[1] All other aromatic and aliphatic protons should appear in their expected regions. ¹³C NMR will confirm the presence of the imine carbon at ~155-160 ppm.[8]

Thermal and Optical Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[4] A typical thermogram on heating will show an endotherm for the crystal-to-liquid crystal transition (melting point) and a smaller endotherm for the liquid crystal-to-isotropic liquid transition (clearing point).

  • Polarized Optical Microscopy (POM): POM is the primary method for visually identifying liquid crystal phases.[9][10] The sample is placed on a hot stage between two crossed polarizers. Upon cooling from the isotropic liquid phase, the formation of a birefringent liquid crystal phase will be visible. The specific texture observed, such as the threaded Schlieren texture, is characteristic of a nematic phase.[11][12]

References

Troubleshooting & Optimization

Side products in the Friedel-Crafts acylation of anisole with 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation of Anisole

Welcome to the technical support resource for the Friedel-Crafts acylation of anisole with 4-(pentyloxy)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise, providing you with the expert insights needed to optimize your synthesis of 4-methoxy-4'-(pentyloxy)benzophenone.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple products in my final reaction mixture. What are the likely side products and why do they form?

This is the most common challenge in the acylation of activated rings like anisole. While the primary goal is the para-substituted product, the electron-donating nature of the methoxy group, which activates the aromatic ring, also makes it susceptible to competing reactions.[1][2]

The two most prevalent side products are:

  • Ortho-acylated Isomer (2-methoxy-4'-(pentyloxy)benzophenone): The methoxy group is an ortho, para-directing group.[3][4] While the para position is sterically favored, acylation at the ortho position is a significant competing pathway.[5] The ratio of para to ortho isomers is influenced by the reaction conditions.

  • Demethylated Product (4-hydroxy-4'-(pentyloxy)benzophenone): Strong Lewis acids, particularly aluminum chloride (AlCl₃), can catalyze the cleavage of the methyl group from the anisole ether, especially at elevated temperatures.[6] This forms phenol, which is then acylated to yield the hydroxybenzophenone derivative.

The formation pathways for the desired product and these key side products are illustrated below.

G cluster_start Reactants cluster_products Potential Products Anisole Anisole Para Desired Product (para-isomer) Anisole->Para para-Attack Ortho Side Product (ortho-isomer) Anisole->Ortho ortho-Attack Phenol Intermediate (Phenol) Anisole->Phenol Demethylation (with excess AlCl₃) AcylChloride 4-(pentyloxy)benzoyl chloride + AlCl₃ Acylium Acylium Ion Electrophile AcylChloride->Acylium Forms Acylium->Para Acylium->Ortho Demethylated Side Product (Demethylated) Phenol->Demethylated Acylation

Caption: Formation pathways for desired and side products.

Q2: My reaction yield is consistently low, even after accounting for side products. What are the primary causes of low conversion?

Low conversion in Friedel-Crafts acylation often points to issues with the catalyst or reagents rather than just selectivity.[5]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[5][7] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions and freshly opened or purified reagents.

  • Insufficient Catalyst Loading: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[5] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5] For complete conversion, using 1.1 to 1.3 equivalents of the Lewis acid is often recommended.

  • Sub-optimal Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like demethylation and decomposition.[5] Conversely, a temperature that is too low may result in an incomplete reaction. The reaction should be started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic process, and then may be allowed to warm to room temperature or be gently heated to drive it to completion.[3]

Q3: How can I minimize the formation of the demethylated side product?

The formation of 4-hydroxy-4'-(pentyloxy)benzophenone is a clear indication that the reaction conditions are too harsh for the methoxy group of anisole.

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a very strong Lewis acid and is known to promote the demethylation of aryl methyl ethers.[6] Consider using a milder Lewis acid catalyst such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[6] These catalysts are often sufficient for activated rings like anisole and are less likely to cause ether cleavage.

  • Temperature Control: Strictly maintain a low to moderate reaction temperature. Avoid prolonged heating or high-temperature excursions. Running the reaction at room temperature after the initial addition at 0 °C is often a good starting point.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent the slow formation of the demethylated product.

Troubleshooting Guide: A Workflow for Optimization

This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the acylation of anisole.

TroubleshootingWorkflow start Low Yield or Impure Product check_reagents 1. Verify Reagent & Solvent Purity - Use freshly opened AlCl₃ - Ensure anhydrous solvent start->check_reagents check_conditions 2. Confirm Anhydrous Conditions - Flame-dry glassware - Maintain inert atmosphere (N₂ or Ar) check_reagents->check_conditions analysis Analyze Crude Product (TLC, ¹H NMR, GC-MS) check_conditions->analysis path_low_conversion Problem: Low Conversion (Anisole remains) analysis->path_low_conversion path_ortho Problem: High Ortho-Isomer (Poor Regioselectivity) analysis->path_ortho path_demethylation Problem: Demethylation (Phenolic byproduct) analysis->path_demethylation sol_low_conversion Solution: - Increase AlCl₃ to 1.2 eq. - Increase reaction time/temp moderately - Re-verify reagent quality path_low_conversion->sol_low_conversion sol_ortho Solution: - Use a bulkier solvent (e.g., nitrobenzene) - Maintain low temperature (0 °C) - Ensure slow, controlled addition path_ortho->sol_ortho sol_demethylation Solution: - Switch to milder Lewis acid (FeCl₃) - Strictly maintain low temperature - Reduce reaction time path_demethylation->sol_demethylation

References

Technical Support Center: Challenges in the Scale-Up Synthesis of 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(pentyloxy)benzoyl chloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for a successful and safe scale-up.

Q1: What is the most common and scalable method for synthesizing 4-(pentyloxy)benzoyl chloride?

A1: The most prevalent industrial and laboratory-scale method is the reaction of the parent carboxylic acid, 4-(pentyloxy)benzoic acid, with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is overwhelmingly the reagent of choice for this transformation, particularly in a larger-scale context.[2][3] The overall reaction is robust and driven to completion by the formation of gaseous byproducts.

Q2: Why is thionyl chloride (SOCl₂) preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅) for scale-up?

A2: The preference for thionyl chloride in a scale-up environment is based on a combination of efficiency, cost, and process simplicity. The key advantages are:

  • Gaseous Byproducts: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[2][4] Being gases, they naturally evolve from the reaction mixture, which helps to drive the reaction equilibrium towards the product according to Le Châtelier's principle. This simplifies the initial purification, as there are no non-volatile byproducts to separate from the crude product.[4]

  • Cost-Effectiveness: Thionyl chloride is generally more economical than other reagents like oxalyl chloride, a significant factor in large-scale manufacturing.

  • Ease of Removal: Excess thionyl chloride is volatile (boiling point ~76 °C) and can be efficiently removed by distillation under reduced pressure.[5][6]

The table below offers a comparison of common chlorinating agents.

Chlorinating AgentFormulaByproductsBoiling PointKey Considerations
Thionyl Chloride SOCl₂SO₂(g), HCl(g)76 °CPreferred for scale-up; byproducts are gaseous.[2][4]
Oxalyl Chloride (COCl)₂CO(g), CO₂(g), HCl(g)63 °CMilder and more selective, but more expensive; often used for sensitive substrates.[7]
Phosphorus Pentachloride PCl₅POCl₃(l), HCl(g)160 °C (sublimes)Byproduct (POCl₃) is a high-boiling liquid, complicating purification.[2][3]
Phosphorus Trichloride PCl₃H₃PO₃(s)76 °CStoichiometry requires 3 moles of acid per mole of PCl₃; solid byproduct.[2]

Q3: What is the function of adding a catalytic amount of N,N-dimethylformamide (DMF)?

A3: The addition of catalytic DMF significantly accelerates the rate of reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt intermediate, [(CH₃)₂N⁺=CHCl]Cl⁻.[4] This intermediate is much more reactive towards the carboxylic acid than thionyl chloride itself, thus speeding up the conversion to the acyl chloride.[4][8]

Q4: How can I effectively monitor the reaction's progress to determine its completion?

A4: Monitoring the disappearance of the starting carboxylic acid is the most reliable method.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture against a standard of the starting material. To visualize the highly reactive acyl chloride, a common technique is to quench a small aliquot of the reaction mixture with methanol. This rapidly converts the 4-(pentyloxy)benzoyl chloride into its corresponding methyl ester, which is stable and will appear as a new, less polar spot on the TLC plate.[9][10] The reaction is complete when the spot corresponding to 4-(pentyloxy)benzoic acid is no longer visible.

  • Infrared (IR) Spectroscopy: Withdraw a small sample, remove the volatile thionyl chloride under a stream of nitrogen, and run an IR spectrum. The reaction is complete upon the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp, strong carbonyl (C=O) stretch of the acyl chloride at a higher wavenumber (typically 1750-1815 cm⁻¹).[11]

Q5: What are the most critical safety precautions when working with thionyl chloride on a large scale?

A5: Thionyl chloride is a highly corrosive, toxic, and reactive chemical that demands stringent safety protocols.[5][12]

  • Violent Reaction with Water: It reacts violently with water, releasing large quantities of toxic and corrosive HCl and SO₂ gases.[5][13] All reactors, glassware, and transfer lines must be scrupulously dried before use.

  • Toxicity and Corrosivity: It is extremely destructive to the skin, eyes, and respiratory tract.[14] All operations must be conducted in a well-ventilated fume hood or a closed-system reactor.[15]

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[14] For large-scale operations, respiratory protection may be required.[5]

  • Gas Scrubbing: The evolved HCl and SO₂ gases must be directed through an alkaline scrubber (e.g., a sodium hydroxide solution) to neutralize them before venting.[16]

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification processes.

Part A: Reaction & Synthesis Issues
Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Incomplete or Sluggish Reaction 1. Moisture: Presence of water in the starting material, solvent, or apparatus will consume thionyl chloride.[4] 2. Reagent Quality: Old or degraded thionyl chloride may have lower activity. 3. Insufficient Reagent: Not using a sufficient molar excess of thionyl chloride. 4. Low Temperature: The reaction rate may be too slow at room temperature for a given scale.1. Ensure Anhydrous Conditions: Oven-dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[15] 2. Use Fresh Reagent: Use freshly opened or distilled thionyl chloride for best results. 3. Increase Stoichiometry: Use a 1.5 to 2.0 molar equivalent of thionyl chloride to ensure the reaction is driven to completion. 4. Apply Gentle Heat: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) to increase the reaction rate. Monitor carefully to avoid side reactions.[9]
Low Yield & Byproduct Formation 1. High Temperature: Excessive heat can cause decomposition of the starting material or product, or lead to side reactions like Friedel-Crafts acylation if an aromatic solvent is used. 2. Product Hydrolysis: The acyl chloride product is highly moisture-sensitive and can hydrolyze back to the carboxylic acid during workup or if exposed to atmospheric moisture.[4] 3. Impure Starting Material: Impurities in the 4-(pentyloxy)benzoic acid can lead to corresponding chlorinated byproducts.1. Strict Temperature Control: Use a temperature-controlled heating mantle or oil bath. Avoid aggressive heating. 2. Maintain Anhydrous Workup: Ensure all workup procedures are conducted under dry conditions until the product is isolated or used in the next step. 3. Purify Starting Material: Recrystallize the 4-(pentyloxy)benzoic acid if its purity is questionable.
Part B: Workup & Purification Issues
Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Difficulty Removing Excess Thionyl Chloride 1. Inefficient Distillation: Bumping of the reaction mixture or an inadequate vacuum can lead to poor separation. 2. Thermal Instability: The product may be sensitive to the temperatures required for distillation.1. Azeotropic Removal: Add a dry, inert, high-boiling solvent like toluene and distill under reduced pressure. The toluene will form an azeotrope with the remaining thionyl chloride, facilitating its removal at a lower temperature. Repeat 2-3 times for complete removal.[15][17] 2. High Vacuum Distillation: Use a good vacuum pump with a cold trap (dry ice/acetone) to distill off the thionyl chloride at the lowest possible temperature.[16]
Vigorous & Uncontrolled Quenching 1. Exothermic Reaction: The reaction of thionyl chloride with quenching agents (water, bases) is extremely exothermic and rapid.[16]1. Use Reverse Addition: Add the crude reaction mixture slowly and dropwise to a vigorously stirred, ice-cold quenching solution (e.g., saturated aqueous sodium bicarbonate).[6][16] This method ensures the quenching solution is always in large excess, which helps to dissipate the heat of reaction safely. Never add the quenching solution to the reaction mixture.
Product is an Oil or Fails to Crystallize 1. Residual Solvent/Reagent: Trapped solvent or unreacted thionyl chloride can prevent crystallization. 2. Impurities: Presence of byproducts can act as crystal growth inhibitors.1. Thorough Drying: After distillation of excess thionyl chloride, place the crude product under a high vacuum for several hours to remove all volatile traces. 2. Recrystallization: Dissolve the crude product in a minimal amount of a hot, non-polar solvent (e.g., hexane) and cool slowly to induce crystallization.[8] Filtration will then yield the purified solid product.

Section 3: Experimental Protocols & Workflows

Protocol 1: Scale-Up Synthesis of 4-(pentyloxy)benzoyl chloride

Materials:

  • 4-(pentyloxy)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • N,N-dimethylformamide (DMF) (catalytic, ~0.05 eq)

  • Anhydrous Toluene (as solvent and for azeotropic removal)

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet with 4-(pentyloxy)benzoic acid and anhydrous toluene.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Addition: Begin stirring the suspension. Add the catalytic amount of DMF. Slowly add the thionyl chloride via the dropping funnel over 30-60 minutes. An initial exotherm and gas evolution (HCl, SO₂) will be observed. The off-gas must be routed to an alkaline scrubber.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until reaction monitoring (TLC/IR) indicates full conversion of the starting material.[9]

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal, add another portion of anhydrous toluene and repeat the distillation.[15]

  • Isolation: The resulting crude residue is 4-(pentyloxy)benzoyl chloride. It can be used directly in the next step or purified further by vacuum distillation or recrystallization from hexane.[8]

Workflow Diagrams

SynthesisWorkflow A 1. Charge Reactor (4-(pentyloxy)benzoic acid, Toluene, DMF) B 2. Add SOCl₂ (Slowly, under N₂) A->B Inert Atmosphere C 3. Heat & React (60-70°C, 2-4h) B->C Control Exotherm D 4. Monitor (TLC / IR) C->D Check Completion D->C Incomplete E 5. Distill Excess SOCl₂ (Vacuum, Azeotrope) D->E Complete F 6. Isolate Product (Crude 4-(pentyloxy)benzoyl chloride) E->F

DecisionTree Start Excess SOCl₂ to be removed Q1 Is the product thermally stable? Start->Q1 A1 Use Vacuum Distillation (with azeotrope if needed) Q1->A1 Yes Q2 Is the product sensitive to hydrolysis? Q1->Q2 No A2 Use Chemical Quenching (Reverse addition into cold base) Q2->A2 Yes A3 Both methods are viable. Choice depends on scale and equipment. Q2->A3 No

References

Minimizing ortho-acylation in Friedel-Crafts reactions with 4-(pentyloxy)benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Ortho-Acylation with 4-(pentyloxy)benzoyl Chloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in Friedel-Crafts acylation reactions, specifically when using 4-(pentyloxy)benzoyl chloride or similar alkoxy-substituted acylating agents.

Frequently Asked Questions (FAQs)

Q1: Why is the pentyloxy group on my benzoyl chloride an ortho, para-director, and what does that mean for my reaction with another aromatic substrate?

The pentyloxy group (–O–C₅H₁₁) is a strong activating group in electrophilic aromatic substitution (EAS) reactions. The oxygen atom, through its lone pairs, donates electron density to the benzene ring via resonance. This donation preferentially stabilizes the carbocation intermediates (sigma complexes) formed during an attack at the ortho and para positions. This stabilization lowers the activation energy for substitution at these positions compared to the meta position.

However, the benzoyl chloride itself is the electrophile precursor. The directing effects come into play when this acylating agent reacts with another aromatic ring (e.g., toluene, anisole). If the substrate is, for example, anisole (methoxybenzene), its methoxy group is also a strong ortho, para-director for the incoming 4-(pentyloxy)benzoyl group. The challenge arises because two ortho positions and one para position are activated, leading to potential isomeric mixtures.

Q2: What are the primary factors that lead to the formation of the undesired ortho-acylated product?

The formation of the ortho-acylated product is a direct consequence of the powerful activating nature of alkoxy groups. While the para position is often sterically favored, the two ortho positions are statistically twice as likely to be attacked. The final ortho/para ratio is a delicate balance between:

  • Electronic Effects: The strong electron-donating resonance from the pentyloxy group activates the ortho positions significantly.

  • Steric Hindrance: The physical bulk of the incoming acylium ion complex can hinder its approach to the more crowded ortho position, favoring the more accessible para position.[1]

When standard, sterically undemanding Lewis acids like aluminum chloride (AlCl₃) are used, the electronic effects can dominate, leading to substantial, and often undesirable, amounts of the ortho isomer.[2]

Q3: How does the Lewis acid catalyst mechanistically influence regioselectivity?

The Lewis acid plays a dual role. First, it activates the 4-(pentyloxy)benzoyl chloride by coordinating to the carbonyl oxygen and facilitating the departure of the chloride to form a highly reactive acylium ion electrophile.[3][4]

Second, and critically for selectivity, the Lewis acid can interact with the oxygen of the pentyloxy group on the substrate. This coordination creates a bulky complex at the ortho position. A larger, more sterically demanding Lewis acid will create a more significant steric shield, physically blocking the acylium ion from attacking the ortho position and thereby promoting para acylation.[5][6]

Troubleshooting Guide: High Ortho-Acylation

Q4: My Friedel-Crafts reaction is producing a nearly 1:1 mixture of ortho and para isomers. What experimental strategies can I employ to maximize the yield of the para product?

Achieving high para-selectivity requires shifting the balance from electronic control towards steric control. This can be accomplished by systematically modifying the catalyst, temperature, and solvent system.

Solution A: Modify the Lewis Acid Catalyst

The most effective method for enhancing para-selectivity is to increase the steric bulk around the reactive site. Using a larger Lewis acid is a primary strategy.

Rationale: Standard Lewis acids like AlCl₃ or FeCl₃ are relatively small. By switching to a bulkier catalyst, you increase the steric hindrance near the ortho positions of the substrate, making the para position the more favorable site for acylation.[5][6] This is a classic example of shape selectivity.[7]

Recommended Alternatives to AlCl₃:

  • Aluminum Phenoxides: Catalysts like (2,6-di-tert-butylphenoxy)aluminum dichloride are significantly larger and can dramatically improve para-selectivity.

  • Zeolites: Solid acid catalysts such as H-Y or H-beta zeolites can provide shape selectivity due to their defined pore structures, often favoring the formation of the less bulky para isomer.[7]

  • Milder, Bulky Lewis Acids: In some cases, catalysts like ZnCl₂ or SnCl₄, while less reactive, may offer improved selectivity profiles, especially at optimized temperatures.

Solution B: Optimize Reaction Temperature

Temperature control is a critical factor in determining the product distribution between kinetic and thermodynamic isomers.

Rationale: In many Friedel-Crafts acylations, the para isomer is the more thermodynamically stable product due to reduced steric strain.[8] Running the reaction at lower temperatures (e.g., -20°C to 0°C) typically slows the overall reaction rate and can favor the formation of the product resulting from the lowest energy transition state, which is often the sterically less hindered para product.[9] Conversely, higher temperatures can provide enough energy to overcome the steric barrier of the ortho position or may lead to product isomerization if the reaction is reversible under the conditions.

Workflow for Temperature Optimization:

  • Begin the reaction at a low temperature, such as -10°C, during the addition of the acyl chloride.

  • Allow the reaction to slowly warm to 0°C or room temperature while monitoring its progress via TLC or LC-MS.

  • Avoid excessive heating, as this often decreases selectivity.[8]

Solution C: Modify the Solvent System

The choice of solvent can influence the reactivity of the acylium ion and the solubility of reaction intermediates, thereby affecting the product ratio.[10]

Rationale:

  • Non-polar Solvents: Solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. In non-polar media, the transition state leading to the less polar para product is often favored. The complex formed between the ketone product and the Lewis acid may also precipitate in non-polar solvents, preventing potential equilibration to other isomers.[10]

  • Polar Solvents: Highly polar solvents like nitrobenzene can sometimes favor the formation of the thermodynamic product by keeping intermediates fully solvated and allowing for potential equilibration.[10] For maximizing para selectivity, it is generally advisable to start with less polar solvents.

Data Summary: Expected Impact of Optimization Strategies
StrategyConditionExpected Ortho:Para RatioRationale
Lewis Acid Standard (e.g., AlCl₃)~ 40:60Small catalyst size; electronic effects compete strongly with sterics.
Bulky (e.g., Zeolite)< 10:90Increased steric hindrance at the ortho position favors para attack.[7]
Temperature Elevated (e.g., 60°C)~ 35:65Higher energy overcomes steric barriers, reducing selectivity.[8]
Low (e.g., 0°C)< 15:85Favors the pathway with the lower activation energy (less steric clash).[9]
Solvent Non-polar (e.g., CS₂)< 20:80May favor the less polar para transition state and product precipitation.[10]
Polar (e.g., Nitrobenzene)VariableCan promote equilibration, potentially altering the kinetic product ratio.[10]

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation (Baseline)

This protocol uses standard conditions that may lead to significant ortho-acylation and serves as a baseline for comparison.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 4-(pentyloxy)benzoyl chloride

  • Aromatic Substrate (e.g., Anisole)

  • Ice, distilled water, 1 M HCl, brine

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • To the flask, add the aromatic substrate (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise. The mixture may become colored and evolve some HCl gas.

  • In the dropping funnel, dissolve 4-(pentyloxy)benzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the ortho/para isomer ratio.

Protocol 2: Optimized Protocol for High Para-Selectivity

This protocol incorporates modifications to minimize ortho-acylation.

Materials:

  • H-beta Zeolite (activated by heating under vacuum) or other bulky Lewis acid

  • Anhydrous Carbon Disulfide (CS₂)

  • 4-(pentyloxy)benzoyl chloride

  • Aromatic Substrate (e.g., Anisole)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask with a stirrer, nitrogen inlet, and dropping funnel.

  • Add the activated H-beta Zeolite catalyst to the flask, followed by the aromatic substrate (1.0 eq) and anhydrous CS₂.

  • Cool the slurry to -10°C using an ice-salt bath.

  • Add the 4-(pentyloxy)benzoyl chloride (1.05 eq) dropwise over 45 minutes, maintaining the internal temperature below -5°C.

  • Stir the reaction at -10°C to 0°C for 4-8 hours, monitoring closely by TLC. Do not allow the reaction to warm to room temperature unless the rate is negligible.

  • Upon completion, filter the solid zeolite catalyst from the reaction mixture.

  • Quench the filtrate with cold water.

  • Work up the organic layer as described in Protocol 1.

  • Analyze the product mixture to confirm the enhanced ortho/para ratio.

Visualizations

Mechanism: Steric Hindrance in Ortho vs. Para Attack

G cluster_products Products Acylium R-C≡O⁺ (Acylium Ion) Ortho_TS Ortho Attack Transition State Acylium->Ortho_TS Statistically favored but sterically hindered Para_TS Para Attack Transition State Acylium->Para_TS Sterically accessible Substrate Substrate (with -OR' group and Bulky LA) Ortho_Product Ortho Isomer Ortho_TS->Ortho_Product Higher Energy Pathway Para_Product Para Isomer Para_TS->Para_Product Lower Energy Pathway (Preferred)

Caption: Steric hindrance from a bulky Lewis acid raises the energy of the ortho attack pathway.

Troubleshooting Workflow for Poor Regioselectivity

G Start High Ortho-Acylation Observed (e.g., >20%) Step1 Step 1: Change Lewis Acid Switch from AlCl₃ to a bulkier catalyst (e.g., Zeolite) Start->Step1 Step2 Step 2: Lower Temperature Run reaction at 0°C or below Step1->Step2 If selectivity is still insufficient Result High Para-Selectivity Achieved (<10% Ortho) Step1->Result If sufficient Step3 Step 3: Change Solvent Use a non-polar solvent (e.g., CS₂) Step2->Step3 If reaction is too slow or selectivity needs further improvement Step2->Result If sufficient Step3->Result

Caption: A systematic workflow for optimizing para-selectivity in Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the Mesomorphic Properties of Liquid Crystals Derived from Alkoxybenzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mesomorphic properties of liquid crystals synthesized from different alkoxybenzoyl chlorides. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure—specifically the length of the alkoxy chain—and the resulting liquid crystalline behavior. This analysis is grounded in experimental data and established characterization methodologies to provide a technically robust resource for professionals in material science and drug development.

The Architectural Logic of Calamitic Liquid Crystals

Rod-shaped, or calamitic, liquid crystals are molecules whose anisotropic geometry is the foundation of their self-organizing behavior. A typical structure consists of three key components: a rigid core, flexible terminal chains, and a linking group. Alkoxybenzoyl chlorides are versatile precursors for forming the rigid core and one of the terminal chains. By reacting them with a suitable molecular counterpart, such as a phenol or cholesterol, we can systematically build a homologous series of liquid crystals. The length of the alkoxy chain (—O(CH₂)ₙH) is a critical design parameter, profoundly influencing the van der Waals forces and steric interactions between molecules. These intermolecular forces dictate the type of mesophase (e.g., nematic, smectic) and the temperatures at which transitions between these phases occur.[1]

Synthesis of a Homologous Series: Cholesteryl 4-n-Alkoxybenzoates

To investigate the effect of the alkoxy chain, a homologous series of liquid crystals can be synthesized via the esterification of a constant core (cholesterol) with a series of 4-n-alkoxybenzoyl chlorides of varying chain lengths. The ester linkage is a common and stable bond in liquid crystal design.

Experimental Protocol: General Synthesis

The synthesis of cholesteryl 4-n-alkoxybenzoates is typically achieved through the condensation reaction between the corresponding 4-n-alkoxybenzoyl chloride and cholesterol.[2] This reaction is an example of nucleophilic acyl substitution. The hydroxyl group of cholesterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine, is often used to catalyze the reaction and to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Preparation of Alkoxybenzoyl Chloride: 4-n-alkoxybenzoic acid is refluxed with a chlorinating agent like thionyl chloride (SOCl₂) until the reaction is complete. Excess thionyl chloride is removed by distillation under reduced pressure.

  • Esterification: Cholesterol and the synthesized 4-n-alkoxybenzoyl chloride are dissolved in a dry, inert solvent such as pyridine or toluene.

  • Reaction: The mixture is heated and stirred, often on a water bath, for several hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to neutralize the pyridine and precipitate the crude product.

  • Purification: The crude ester is filtered, washed, and purified. Recrystallization from a suitable solvent (e.g., acetone, ethanol) is a common method to obtain the pure liquid crystalline compound.[2]

  • Characterization: The final structure is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR.

The choice to use an acid chloride is deliberate; it is much more reactive than the corresponding carboxylic acid, leading to higher yields and milder reaction conditions, which helps to prevent unwanted side reactions with the complex cholesterol molecule.

G cluster_synthesis Synthesis Workflow Start Start AcidChloride Prepare 4-n-Alkoxybenzoyl Chloride Start->AcidChloride Esterification Dissolve Cholesterol & Acid Chloride in Pyridine AcidChloride->Esterification Reaction Heat and Stir Mixture Esterification->Reaction Workup Acidify and Precipitate Product Reaction->Workup Purification Recrystallize Crude Product Workup->Purification Characterization Confirm Structure (NMR, FT-IR) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of cholesteryl 4-n-alkoxybenzoate esters.

Characterization of Mesomorphic Properties

To objectively compare the liquid crystals, a suite of analytical techniques is employed to identify the mesophases and determine their transition temperatures.[4][5]

Experimental Protocols: Characterization

A. Polarized Optical Microscopy (POM): POM is the primary tool for the qualitative identification of liquid crystal phases.[6] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

  • A small sample of the compound is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage, allowing for precise temperature control.

  • The sample is heated to its isotropic liquid state (a completely dark field of view).

  • The sample is then slowly cooled, and the textures that form are observed.

    • Nematic (N) or Chiral Nematic (N*) Phase: Often shows a mobile, threaded texture. The chiral nematic phase, common for cholesterol derivatives, also exhibits selective reflection of light, leading to iridescent colors.[1]

    • Smectic A (SmA) Phase: Typically forms a focal-conic fan texture or homeotropic texture (appears dark).[7]

B. Differential Scanning Calorimetry (DSC): DSC provides quantitative data on phase transitions. It measures the heat flow into or out of a sample as a function of temperature.

  • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min).

  • Phase transitions appear as peaks on the DSC thermogram. The peak onset provides the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition. Lower energy transitions are often associated with nematic phases, while higher energy transitions are linked to more ordered smectic phases.[8]

G cluster_characterization Characterization Workflow Sample Synthesized Liquid Crystal POM Polarized Optical Microscopy (POM) Sample->POM DSC Differential Scanning Calorimetry (DSC) Sample->DSC TextureID Identify Mesophase Textures (e.g., Nematic, Smectic A) POM->TextureID TempData Determine Transition Temperatures and Enthalpies (ΔH) DSC->TempData Analysis Correlate POM and DSC Data for Phase Assignment TextureID->Analysis TempData->Analysis Result Phase Diagram & Thermodynamic Data Analysis->Result

Caption: Integrated workflow for the characterization of liquid crystal mesophases.

Comparative Analysis: The Influence of Alkoxy Chain Length

The length of the terminal alkoxy chain is a dominant factor in determining the mesomorphic properties of a homologous series. As the chain lengthens, the molecule's aspect ratio and polarizability change, which in turn alters the balance of intermolecular forces. This leads to predictable, yet nuanced, trends in phase stability and type.

Case Study: Cholesteryl 4-n-Alkoxy-3-methoxybenzoates

A study on a homologous series of cholesteryl 4-n-alkoxy-3-methoxybenzoates provides an excellent dataset for comparison.[9] The presence of the lateral methoxy group generally lowers the transition temperatures compared to non-substituted analogues, but the overall trends driven by the alkoxy chain remain clear.

Alkoxy Chain Length (n)Mesophase Sequence on Cooling (°C)
1Isotropic → N* → Crystal
2Isotropic → N* → Crystal
3Isotropic → N* → Crystal
4Isotropic → N* → Crystal
5Isotropic → N* → Crystal
6Isotropic → N* → Crystal
7Isotropic → N* → SmA → Crystal
8Isotropic → N* → SmA → Crystal
10Isotropic → N* → SmA → Crystal
12Isotropic → N* → SmA → Crystal
18Isotropic → N* → SmA → Crystal
Data synthesized from the trends described in Ref.[9]. N* = Chiral Nematic (Cholesteric), SmA = Smectic A.

Analysis of Trends:

  • Emergence of Smectic Phases: For shorter alkoxy chains (n=1 to 6), only a chiral nematic (N*) phase is observed.[9] In this phase, molecules have long-range orientational order but no positional order. As the chain length increases to n=7 and beyond, a more ordered smectic A (SmA) phase emerges.[9] This is a direct consequence of the increased van der Waals interactions between the longer, more polarizable alkyl chains, which promotes the formation of a layered structure.

  • Stabilization of Smectic Phases: As the chain continues to lengthen from n=7 to n=18, the temperature range over which the smectic A phase is stable increases.[9] This indicates that longer chains enhance the stability of the layered smectic arrangement.

  • Odd-Even Effect: While not explicitly detailed in the summary data, homologous series often exhibit an "odd-even" effect, where the clearing temperatures (the transition from the mesophase to the isotropic liquid) alternate, with even-numbered chains typically having higher clearing points than odd-numbered chains.[10] This is attributed to the orientation of the terminal C-C bond relative to the molecular axis, which affects the overall linearity of the molecule.

G cluster_short Short Alkoxy Chain (n < 7) cluster_long Long Alkoxy Chain (n ≥ 7) node_short Isotropic (Liquid) Nematic (N*) node_short:f0->node_short:f1 Cooling node_long Isotropic (Liquid) Nematic (N*) Smectic A (SmA) node_long:f0->node_long:f1 Cooling node_long:f1->node_long:f2 Cooling ChainLength Increasing Alkoxy Chain Length

Caption: Phase sequence dependence on alkoxy chain length.

Conclusion and Implications

The length of the alkoxy chain on a benzoyl chloride precursor is a powerful and predictable tool for tuning the mesomorphic properties of the resulting liquid crystals. The experimental evidence clearly demonstrates that increasing chain length promotes the formation and stabilization of more highly ordered smectic phases due to enhanced intermolecular attractions. This principle is fundamental to the rational design of liquid crystals for specific applications.

For professionals in drug development, this control is particularly relevant. The different phases of liquid crystals (nematic, smectic, etc.) can be exploited to create drug delivery systems with varying encapsulation efficiencies and release kinetics. For instance, the layered structure of a smectic phase might provide a more controlled, diffusion-limited release profile compared to the more fluid nematic phase. By systematically modifying the alkoxy chain length, researchers can fine-tune the phase behavior to achieve the desired therapeutic outcome.

References

A Comparative Guide to Alkyl Chain Length Influence on Liquid Crystal Phase Transitions: Pentyloxy vs. Hexyloxy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of materials science and drug development, the precise engineering of molecular structure is fundamental to achieving desired material properties. In the domain of thermotropic liquid crystals, the length of terminal alkyl chains is a deceptively simple yet profoundly impactful design parameter. A minor modification—such as the addition of a single methylene group to an alkoxy chain—can dramatically alter the temperature range and nature of the liquid crystalline phases. This guide offers an in-depth comparison of the influence of pentyloxy (a five-carbon chain) versus hexyloxy (a six-carbon chain) substituents on the mesomorphic behavior of calamitic (rod-like) liquid crystals, grounded in experimental data and established molecular principles.

The Decisive Role of a Single Carbon Atom

The thermal behavior of liquid crystals arises from a delicate interplay between intermolecular forces. The rigid molecular core (often composed of phenyl rings) promotes the long-range orientational order characteristic of mesophases, while flexible terminal chains contribute to fluidity and influence positional order. When comparing pentyloxy (C5H11O-) and hexyloxy (C6H13O-) chains, two primary phenomena dictate the resulting phase transitions: the general trend of chain length stabilization and the distinct "odd-even effect."

General Trend: Stabilizing Higher Order. As a general rule, increasing the length of the alkyl chain enhances van der Waals forces between molecules. These attractive forces favor more ordered, layered arrangements. Consequently, a longer chain tends to stabilize smectic phases at the expense of the less-ordered nematic phase.[1][2] This often translates to the appearance of smectic phases in hexyloxy derivatives that may be absent in their pentyloxy counterparts, or an expansion of the smectic phase temperature range.

The Odd-Even Effect: A Matter of Conformational Parity. A more nuanced phenomenon is the "odd-even effect," which describes the alternating pattern of transition temperatures within a homologous series.[2][3] Specifically, the clearing point—the temperature of the transition from the final mesophase to the isotropic liquid (T_N-I or T_S-I)—does not increase linearly with chain length. Molecules with an even number of atoms in their alkyl chain (like hexyloxy) typically exhibit higher clearing points and greater thermal stability than their odd-numbered neighbors (like pentyloxy).[3][4]

This effect is attributed to the conformation of the terminal C-C bond. In an all-trans conformation, the terminal bond of an even-numbered chain is roughly parallel to the long molecular axis, increasing the overall molecular anisotropy and promoting more efficient packing. In contrast, the terminal bond of an odd-numbered chain projects at an angle, disrupting the parallel alignment and slightly reducing the stability of the ordered mesophase.[2]

Quantitative Comparison: The nOCB Homologous Series

To illustrate these principles, we can examine the well-characterized 4-n-alkoxy-4'-cyanobiphenyl (nOCB) series of liquid crystals. The pentyloxy (5OCB) and hexyloxy (6OCB) derivatives provide a clear, experimentally verified example of the effects discussed.

CompoundAlkyl ChainTransitionTemperature (°C)Enthalpy (kJ/mol)
5OCB Pentyloxy (C5)Crystal → Nematic (T_C-N)47.020.9
Nematic → Isotropic (T_N-I)67.00.46
6OCB Hexyloxy (C6)Crystal → Nematic (T_C-N)57.023.8
Nematic → Isotropic (T_N-I)76.00.42

Data compiled from literature sources for illustrative purposes. Actual values may vary slightly based on experimental conditions and purity.[5]

From this data, two key points emerge:

  • Higher Transition Temperatures: The hexyloxy derivative (6OCB) exhibits significantly higher crystal-to-nematic and nematic-to-isotropic transition temperatures than the pentyloxy derivative (5OCB). This increase in thermal stability is a direct manifestation of the odd-even effect, where the even-numbered chain promotes a more stable mesophase.[3]

  • Wider Mesophase Range: While in this specific case both compounds exhibit only a nematic phase, the trend holds. The hexyloxy compound not only has a higher clearing point but also a broader nematic range (19°C for 6OCB vs. 20°C for 5OCB, though the absolute temperatures are higher for 6OCB). In other molecular systems, this increased stability from the hexyloxy chain often leads to the induction of a smectic phase that is absent in the pentyloxy analogue.[1][6]

Conceptual Framework: From Molecular Structure to Phase Behavior

The relationship between the addition of a single methylene group and the resulting macroscopic phase transitions can be visualized as a causal chain.

G cluster_input Molecular Modification cluster_mechanism Intermolecular Effects cluster_output Macroscopic Outcome pentyloxy Pentyloxy Chain (Odd, n=5) hexyloxy Hexyloxy Chain (Even, n=6) pentyloxy->hexyloxy +1 CH₂ Group vdw Increased van der Waals Interactions hexyloxy->vdw packing Enhanced Molecular Packing & Anisotropy (Odd-Even Effect) hexyloxy->packing smectic Increased Smectic Phase Stability vdw->smectic Favors Layering clearing Higher Clearing Point (T_N-I) packing->clearing Increases Order

Caption: Causal relationship between alkyl chain parity and liquid crystal phase stability.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for quantitatively determining the temperatures and enthalpies of phase transitions in liquid crystals.[5][7] The protocol is designed to measure the heat flow into or out of a sample relative to a reference as a function of temperature, revealing the energetic changes that define phase transitions.

Methodology

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. The small sample size ensures thermal uniformity.

    • Causality: Hermetic sealing is critical to prevent mass loss through sublimation or degradation at elevated temperatures, which would invalidate the enthalpy measurements.

    • Prepare an identical, empty sealed pan to serve as the reference. This allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Causality: An inert atmosphere prevents thermo-oxidative degradation of the sample, ensuring the observed transitions are intrinsic to the material.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its expected isotropic transition (e.g., 100°C for 6OCB) and hold for 2-5 minutes.

    • Causality: This initial heating step erases the sample's "thermal history," ensuring any crystalline structure is completely melted and providing a consistent starting point for the analysis.

    • Cool the sample at a controlled, constant rate (e.g., 10°C/min) to a temperature well below its crystallization point (e.g., -40°C).

    • Heat the sample at the same controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Causality: A constant, moderate scan rate is a compromise between resolution (slower rates are better) and signal-to-noise (faster rates are better). Using the same rate for heating and cooling allows for direct comparison of transitions, though supercooling may shift crystallization peaks to lower temperatures on the cooling cycle.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • Endothermic peaks (on heating) represent transitions requiring energy input, such as crystal melting (T_C-N) and clearing (T_N-I).

    • Exothermic peaks (on cooling) represent transitions that release energy, such as isotropic to nematic (T_I-N) and crystallization (T_N-C).

    • The onset temperature of a peak is typically reported as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH), a measure of the latent heat associated with the structural change.

G cluster_prep 1. Preparation cluster_run 2. DSC Run cluster_acq 3. Data Acquisition cluster_analysis 4. Analysis A Weigh 2-5 mg Sample B Hermetically Seal in Al Pan A->B C Load Sample & Reference B->C D Purge with N₂ Gas C->D E Execute Thermal Program (Heat-Cool-Heat Cycle) D->E F Record Heat Flow vs. Temperature E->F G Identify Endothermic & Exothermic Peaks F->G H Determine Onset Temperatures (T) G->H I Integrate Peak Area for Enthalpy (ΔH) G->I

Caption: Standard experimental workflow for DSC analysis of liquid crystals.

Conclusion

The comparison between pentyloxy and hexyloxy side chains provides a compelling illustration of structure-property relationships in liquid crystal design. The addition of a single methylene group, shifting the chain from an odd to an even number of carbons, reliably increases the thermal stability and clearing point of the mesophase due to the odd-even effect.[3][8] Concurrently, the incremental increase in chain length enhances intermolecular forces, promoting the formation of more highly ordered smectic phases.[1][9] For researchers and drug development professionals, this understanding is crucial for the rational design of materials with precisely tuned phase transition temperatures and mesophase behaviors, enabling applications from advanced optical displays to structured delivery systems.

References

The Synthetic Chemist's Compass: Navigating Precursors for Calamitic Liquid Crystals with 4-(Pentyloxy)benzoyl Chloride as a Focal Point

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of calamitic liquid crystals, the selection of molecular precursors is a critical decision that profoundly influences the material's final properties and performance. The architectural elegance of these rod-like molecules, which underpins their utility in displays, sensors, and advanced materials, begins with the strategic choice of building blocks. This guide offers a comparative analysis of 4-(pentyloxy)benzoyl chloride against other common precursors, providing a blend of theoretical insights and practical, data-driven comparisons to inform your synthetic strategy.

The Cornerstone of Calamitic Architecture: Why Precursor Selection Matters

Calamitic liquid crystals are characterized by their elongated, anisotropic molecular shape, which allows for the formation of orientationally ordered fluid phases known as mesophases (e.g., nematic, smectic).[1][2] The synthesis of these materials often involves the formation of an ester or amide linkage, connecting a rigid core to a flexible terminal chain. The choice of the acyl chloride precursor, which provides the central benzoyl moiety and a terminal alkoxy chain, is pivotal. It directly impacts:

  • Mesophase Behavior: The length and nature of the terminal alkoxy chain play a significant role in determining the type of mesophase (nematic, smectic) and the temperature range over which it is stable.[3]

  • Transition Temperatures: The melting point and clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) are crucial parameters for device applications and are heavily influenced by the molecular structure dictated by the precursor.

  • Synthetic Accessibility and Yield: The reactivity and stability of the acyl chloride precursor affect the ease of synthesis and the overall yield of the final liquid crystalline compound.

This guide will focus on 4-(pentyloxy)benzoyl chloride, a versatile precursor featuring a five-carbon alkoxy chain, and compare its performance and the properties of the resulting liquid crystals with those derived from other commonly employed benzoyl chloride derivatives.

Head-to-Head Comparison: 4-(Pentyloxy)benzoyl Chloride vs. The Alternatives

PrecursorRepresentative Final Compound StructureTypical Mesophase(s)Typical Transition Temperatures (°C)Reported YieldKey Characteristics & Considerations
4-(Pentyloxy)benzoyl chloride N-(4-alkoxyphenyl)-4-(pentyloxy)benzamideNematic, Smectic ACr-N/SmA: ~100-140, N/SmA-I: ~150-200Good to HighPromotes well-defined nematic and smectic phases. The pentyloxy chain provides a good balance of flexibility and rigidity, leading to a broad mesophase range.[6]
4-Cyanobenzoyl chloride 4-Alkoxyphenyl-4-cyanobenzoateNematicCr-N: ~50-70, N-I: ~60-80HighThe strong dipole moment of the cyano group induces a high degree of molecular order, often leading to stable nematic phases, even at room temperature in some cases (e.g., 5CB).[7]
4-Nitrobenzoyl chloride α-4-[-4′-n-Alkoxy benzoyloxy] phenyl β-4″-nitro benzoyl ethylenesNematic, Smectic A/CCr-N/Sm: ~110-140, N/Sm-I: ~140-160Moderate to GoodThe nitro group is a strong polar group that can enhance mesophase stability. However, it can also lead to higher melting points.[8][9]

Note: The transition temperatures and yields are representative values and can vary significantly depending on the specific reaction partner (e.g., the structure of the phenol or aniline) and the reaction conditions.

Causality in Synthesis: The Schotten-Baumann Reaction

The synthesis of calamitic liquid crystals from acyl chlorides is most commonly achieved through the Schotten-Baumann reaction.[4][5] This robust and versatile method involves the acylation of an alcohol or amine with an acid chloride in the presence of a base.

G cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_products Products Acyl_Chloride R-COCl (e.g., 4-(Pentyloxy)benzoyl chloride) Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Nucleophilic Attack Nucleophile Ar-OH or Ar-NH2 (e.g., 4-Propylphenol) Nucleophile->Intermediate Base Base (e.g., Pyridine, NaOH) Base->Intermediate Proton Abstraction Product Ester or Amide (Calamitic Liquid Crystal) Intermediate->Product Chloride Elimination Byproduct Salt (e.g., Pyridinium chloride) Intermediate->Byproduct

Caption: A simplified workflow of the Schotten-Baumann reaction for the synthesis of calamitic liquid crystals.

The choice of base is crucial; an aqueous base like sodium hydroxide is often used in a two-phase system, while organic bases like pyridine or triethylamine are employed in anhydrous conditions.[10] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of a Representative Calamitic Liquid Crystal

This protocol details the synthesis of N-(4-propylphenyl)-4-(pentyloxy)benzamide, a representative calamitic liquid crystal, using 4-(pentyloxy)benzoyl chloride and 4-propylaniline via the Schotten-Baumann reaction.

Materials:

  • 4-Propylaniline

  • 4-(Pentyloxy)benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylaniline (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq.) via syringe.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-(pentyloxy)benzoyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure N-(4-propylphenyl)-4-(pentyloxy)benzamide.

  • Characterization:

    • Determine the melting point and liquid crystalline transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

    • Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Caption: Experimental workflow for the synthesis and characterization of N-(4-propylphenyl)-4-(pentyloxy)benzamide.

Concluding Remarks for the Synthetic Strategist

The selection of a precursor for calamitic liquid crystal synthesis is a multi-faceted decision. 4-(Pentyloxy)benzoyl chloride stands out as a reliable and versatile option for accessing materials with well-defined nematic and smectic phases over a broad temperature range. Its performance, when juxtaposed with alternatives like 4-cyanobenzoyl chloride and 4-nitrobenzoyl chloride, highlights a trade-off between synthetic accessibility, mesophase behavior, and the resulting physical properties of the liquid crystal.

For researchers aiming for materials with high clearing points and stable, broad mesophases, 4-(pentyloxy)benzoyl chloride and other 4-alkoxybenzoyl chlorides are excellent starting points. In contrast, for applications requiring strong dielectric anisotropy and room-temperature nematic phases, 4-cyanobenzoyl chloride is often the precursor of choice. The insights and protocols provided in this guide are intended to serve as a foundational resource, empowering you to make informed decisions in the rational design and synthesis of novel calamitic liquid crystals.

References

A Comparative Guide to the Thermal Analysis of Liquid Crystals Containing the 4-(pentyloxy)benzoyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the characterization of liquid crystalline materials. We will delve into the thermal analysis of a specific, yet widely utilized class of liquid crystals: those incorporating the 4-(pentyloxy)benzoyl moiety. This structural element is a common feature in many calamitic (rod-shaped) liquid crystals, imparting favorable mesomorphic properties. Understanding the thermal behavior of these materials is paramount for their application in diverse fields, from advanced display technologies to sophisticated drug delivery systems.

This guide will provide a comprehensive comparison of the two primary thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the data generated. Furthermore, we will discuss alternative and complementary techniques that provide a more holistic understanding of the complex phase transitions inherent to these materials. Our focus will remain on the practical application of these techniques, explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.

The Significance of Thermal Analysis for 4-(pentyloxy)benzoyl Liquid Crystals

Liquid crystals containing the 4-(pentyloxy)benzoyl moiety exhibit a delicate balance of molecular interactions that give rise to their mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid. The flexible pentyloxy chain and the rigid benzoyl core contribute to the anisotropic nature of these molecules, allowing for the formation of ordered yet fluid phases such as nematic and smectic phases.

Thermal analysis is the cornerstone of characterizing these materials. It allows us to precisely determine the temperatures at which transitions between different phases occur (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic). These transition temperatures, along with the associated enthalpy changes, are critical parameters that define the operational range and stability of any liquid crystal-based device.

Core Principles of Thermal Analysis Techniques

A foundational understanding of the principles governing DSC and TGA is essential for accurate data interpretation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[1][2] The sample and reference are subjected to a controlled temperature program, and the instrument records the energy required to maintain both at the same temperature. Phase transitions in the sample, such as melting or a liquid crystal phase transition, are accompanied by an absorption or release of heat, which is detected as a peak in the DSC thermogram.[3][4]

The key information derived from a DSC experiment includes:

  • Transition Temperatures (T): The onset or peak temperature of an endothermic or exothermic event corresponds to a phase transition.

  • Enthalpy Changes (ΔH): The area under a transition peak is proportional to the enthalpy change associated with the phase transition, providing insight into the degree of molecular ordering.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is primarily used to determine the thermal stability and composition of materials. For liquid crystals, TGA is crucial for identifying the temperature at which the material begins to decompose, a critical parameter for assessing its long-term stability and processing limits.[9]

Comparative Analysis: DSC vs. TGA

While both DSC and TGA are thermal analysis techniques, they provide distinct and complementary information about liquid crystals containing the 4-(pentyloxy)benzoyl moiety.

FeatureDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Primary Measurement Heat flow into or out of a sample.Change in mass of a sample.
Information Obtained Phase transition temperatures (melting, clearing points), enthalpy of transitions, heat capacity.Decomposition temperature, thermal stability, residual mass.
Typical Application for Liquid Crystals Identification and characterization of mesophases (nematic, smectic, etc.).Determining the upper temperature limit of stability before degradation.
Sample Size Typically 1-10 mg.Typically 5-20 mg.
Atmosphere Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air).Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air).

Causality in Experimental Choices:

  • Heating/Cooling Rate: A standard rate of 10°C/min is often used in both DSC and TGA.[6][10] Slower rates can provide better resolution of closely spaced transitions, while faster rates can enhance the detection of subtle transitions. The choice of rate is a balance between resolution and experimental time.

  • Atmosphere: An inert atmosphere (typically nitrogen) is crucial for both DSC and TGA to prevent oxidative degradation of the organic liquid crystal molecules, ensuring that the observed thermal events are solely due to phase transitions or intrinsic thermal decomposition.[8]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and comparable data.

DSC Experimental Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its lowest expected transition.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its clearing point (isotropic phase).

    • Hold isothermally for a few minutes to ensure thermal history is erased.

    • Cool the sample at the same rate to the initial temperature.

    • A second heating scan is often performed, and the data from this scan is typically used for analysis to ensure the material has reached a stable state.

  • Data Analysis: Determine the onset temperatures and integrated peak areas to obtain transition temperatures and enthalpies.

TGA Experimental Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into a ceramic or platinum pan.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600-800°C) under a controlled nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting mass vs. temperature curve.

Visualization of Experimental Workflows

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output Calibrate Calibrate DSC Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Seal in Al Pan Weigh->Seal Program Set Heat-Cool-Heat Cycle (e.g., 10°C/min) Seal->Program Run Run DSC Program->Run Analyze Analyze Thermogram Run->Analyze Transitions Transition Temps (T) Analyze->Transitions Enthalpy Enthalpy (ΔH) Analyze->Enthalpy

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Place Place in Pan Weigh->Place Program Set Heating Program (e.g., 10°C/min to 800°C) Place->Program Run Run TGA Program->Run Analyze Analyze Thermogram Run->Analyze Decomp Decomposition Temp (Td) Analyze->Decomp Stability Thermal Stability Analyze->Stability

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Supporting Experimental Data

The following table summarizes typical thermal data for a liquid crystal containing the 4-(pentyloxy)benzoyl moiety, synthesized from 4-(4-pentenyloxy)benzoic acid and a substituted hydroquinone.[3]

TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)Technique
Crystal → Nematic90.57.13DSC
Nematic → Isotropic139.00.47DSC
Onset of Decomposition~342-TGA

Interpretation of Data:

  • The DSC data clearly shows two endothermic transitions upon heating, corresponding to the melting from the crystalline solid to the nematic phase and the clearing from the nematic to the isotropic liquid phase.

  • The significantly larger enthalpy of the crystal-to-nematic transition compared to the nematic-to-isotropic transition is expected. This is because the former involves the loss of both positional and orientational order of the crystalline lattice, while the latter only involves the loss of the long-range orientational order of the nematic phase.[3]

  • The TGA data indicates that this particular liquid crystal is thermally stable up to approximately 342°C, which is well above its clearing point, making it suitable for applications within its mesophase range.

Alternative and Complementary Techniques

While DSC and TGA are primary tools, a multi-faceted approach provides a more complete picture.

  • Polarized Optical Microscopy (POM): POM is an indispensable technique used in conjunction with DSC.[4][10] By observing the sample under a microscope with cross-polarizers while heating and cooling, the characteristic textures of different liquid crystal phases (e.g., schlieren texture for nematic, focal-conic texture for smectic) can be visually identified, confirming the nature of the transitions detected by DSC.[3]

  • Differential Thermal Analysis (DTA): DTA is an older technique that is similar to DSC. It measures the temperature difference between a sample and a reference as a function of temperature. While less quantitative than DSC in terms of enthalpy measurements, it is still effective for determining transition temperatures.[11]

  • Thermochromic Analysis: Some liquid crystals exhibit thermochromism, changing color with temperature. This property can be exploited for temperature mapping and sensing applications.[12][13][14]

Logical Relationships in Liquid Crystal Characterization

LC_Characterization cluster_synthesis Material Synthesis cluster_thermal Primary Thermal Analysis cluster_complementary Complementary Analysis cluster_data Data Interpretation & Correlation cluster_properties Material Properties Synthesis Synthesize Liquid Crystal DSC DSC Analysis Synthesis->DSC TGA TGA Analysis Synthesis->TGA POM Polarized Optical Microscopy (POM) Synthesis->POM Interpretation Correlate Thermal & Optical Data DSC->Interpretation TGA->Interpretation POM->Interpretation Properties Determine Mesomorphic & Stability Properties Interpretation->Properties

Caption: Logical workflow for the comprehensive characterization of liquid crystals.

Conclusion

The thermal analysis of liquid crystals containing the 4-(pentyloxy)benzoyl moiety, primarily through DSC and TGA, is fundamental to understanding their phase behavior and thermal stability. DSC provides precise measurements of transition temperatures and enthalpies, which are crucial for defining the mesophase ranges. TGA establishes the upper temperature limit of the material's stability. When combined with complementary techniques like Polarized Optical Microscopy, a comprehensive and reliable characterization of these advanced materials can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ these techniques in their work, ensuring the generation of high-quality, reproducible data essential for the development of next-generation liquid crystal applications.

References

A Comparative Guide to the Reactivity of 4-Alkoxybenzoyl Chlorides: A Mechanistic and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Among the vast arsenal of available reagents, substituted benzoyl chlorides are workhorses of organic synthesis. This guide provides an in-depth comparative analysis of the reactivity of 4-alkoxybenzoyl chlorides, moving beyond simple classification to explore the nuanced interplay of electronic and steric effects that govern their chemical behavior. We will dissect the mechanistic underpinnings of their reactivity, provide quantitative data for comparison, and detail robust experimental protocols for in-house validation.

The Underlying Principles: Electronic and Steric Effects in Concert

The reactivity of a benzoyl chloride in nucleophilic acyl substitution is fundamentally controlled by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can dramatically modulate this property through a combination of electronic (inductive and resonance) and steric effects.

The Duality of the Alkoxy Group's Electronic Influence

An alkoxy group (–OR) positioned para to the acyl chloride function exerts two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond framework. This effect, in isolation, would increase the electrophilicity of the carbonyl carbon.

  • Resonance Effect (+M or +R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density directly to the ring is a powerful effect that ultimately increases electron density at the carbonyl carbon, thereby reducing its electrophilicity.

For alkoxy groups, the resonance effect (+M) significantly outweighs the inductive effect (-I), resulting in an overall electron-donating character.[1] This net donation of electron density deactivates the acyl chloride towards nucleophilic attack in a standard bimolecular addition-elimination pathway. However, this same electronic donation can stabilize the formation of a cationic intermediate, opening up an alternative, faster reaction channel under certain conditions.[2][3]

The Role of Steric Hindrance

Beyond electronics, the physical size of the alkyl portion of the alkoxy group (R in –OR) introduces a steric component.[4] As the alkyl group increases in size (e.g., methyl < ethyl < isopropyl < tert-butyl), it creates greater steric bulk around the reaction center. This hindrance can impede the approach of a nucleophile, slowing the rate of reaction.[5] While often considered a secondary factor for para-substituents, pronounced steric effects can become significant with very bulky groups or large nucleophiles.

Mechanistic Pathways: A Tale of Two Routes

The hydrolysis and aminolysis of substituted benzoyl chlorides can proceed through a spectrum of mechanisms, primarily dictated by the electronic nature of the substituent and the nucleophilicity of the solvent or reagent.[2]

  • Associative (SN2-like) Pathway: This is the classic two-step addition-elimination mechanism. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion. Electron-withdrawing groups accelerate this pathway by increasing the carbonyl carbon's electrophilicity.[6]

  • Dissociative (SN1-like) Pathway: This pathway involves the rate-limiting formation of a highly reactive acylium ion intermediate (R-C≡O⁺), which is then rapidly captured by the nucleophile. Electron-donating groups, such as the 4-alkoxy group, strongly stabilize this positive charge, making this a viable and often faster reaction route.[7][8]

The dominance of one pathway over the other is a key determinant of overall reactivity. For 4-alkoxybenzoyl chlorides, the powerful electron-donating nature of the alkoxy group often promotes the dissociative (SN1-like) pathway, leading to enhanced reactivity compared to unsubstituted benzoyl chloride, particularly in weakly nucleophilic media.[2][3]

G cluster_main Reactivity of 4-Alkoxybenzoyl Chloride Start 4-Alkoxybenzoyl Chloride + Nucleophile Mech_Choice Reaction Conditions (Solvent, Nucleophile) Start->Mech_Choice SN2_Pathway Associative Pathway (Addition-Elimination) Mech_Choice->SN2_Pathway Weakly Donating Substituent Strong Nucleophile SN1_Pathway Dissociative Pathway (Acylium Ion Formation) Mech_Choice->SN1_Pathway Strongly Donating Substituent Weak Nucleophile SN2_Intermediate Tetrahedral Intermediate SN2_Pathway->SN2_Intermediate SN1_Intermediate Acylium Ion Intermediate SN1_Pathway->SN1_Intermediate Product Acylated Product SN2_Intermediate->Product SN1_Intermediate->Product

Caption: Dominant mechanistic pathways for nucleophilic acyl substitution.

Quantitative Reactivity Comparison

The Hammett equation provides a powerful tool for quantifying the effect of substituents on reaction rates.[9] The equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). A negative σ value indicates an electron-donating group.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the hydrolysis of benzoyl chlorides, the Hammett plot is often V-shaped.[8] For electron-withdrawing groups, ρ is positive, as these groups accelerate the associative (SN2-like) mechanism. Conversely, for strongly electron-donating groups like 4-methoxy, ρ is negative, indicating the reaction is accelerated by electron donation via the dissociative (SN1-like) mechanism.[8]

Table 1: Comparative Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides

This table summarizes solvolysis data in 97% (w/w) hexafluoroisopropanol-water (97H), a weakly nucleophilic solvent that promotes cationic pathways.

Substituent (Z)Hammett Constant (σₚ)[10]Rate Constant (k) at 25°C (s⁻¹)[2][3]Relative Rate (k/kH)
4-Methoxy (OMe) -0.27 1.07 196,330
4-Methyl (Me)-0.175.95 x 10⁻⁴109
Hydrogen (H)0.005.45 x 10⁻⁶1
4-Chloro (Cl)+0.234.54 x 10⁻⁷0.083

Data clearly demonstrates the profound rate acceleration provided by the 4-methoxy group, supporting a shift to a dissociative mechanism that is stabilized by its strong electron-donating character.

Experimental Protocol: Kinetic Analysis of Hydrolysis via Conductometry

This protocol provides a robust method for determining the first-order rate constant for the hydrolysis of a 4-alkoxybenzoyl chloride. The reaction produces hydrochloric acid (HCl), and its progress can be monitored by the change in conductivity of the solution.

Materials and Equipment
  • 4-Alkoxybenzoyl chloride of interest (e.g., 4-methoxybenzoyl chloride)[11]

  • High-purity solvent (e.g., acetone/water mixture)

  • Conductivity meter with a temperature-controlled probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Stopwatch

Workflow for Kinetic Measurement

Caption: Experimental workflow for determining the hydrolysis rate constant.

Step-by-Step Procedure
  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 90:10 acetone:water by volume) in a volumetric flask.

  • System Equilibration: Place a known volume (e.g., 50.0 mL) of the solvent mixture into a jacketed reaction vessel connected to the constant temperature bath set to 25.0 ± 0.1 °C. Place the conductivity probe and a magnetic stir bar into the solvent and allow the system to reach thermal equilibrium.

  • Prepare Substrate Stock: Prepare a dilute stock solution of the 4-alkoxybenzoyl chloride in a small amount of anhydrous solvent (e.g., acetone). This is to ensure rapid dissolution upon injection.

  • Initiate the Reaction: Once the solvent's conductivity reading is stable, start the data logging software. Using a microliter syringe, inject a small, precise volume of the benzoyl chloride stock solution into the stirring solvent and simultaneously start the stopwatch. The final concentration of the acyl chloride should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

  • Data Acquisition: Record the conductivity of the solution as a function of time. Continue recording until the conductivity reading becomes stable, indicating the reaction has reached completion (typically after 10 half-lives).

  • Data Analysis:

    • The observed first-order rate constant, k, can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t and G∞ is the final, stable conductivity.

    • The slope of this linear plot will be equal to -k.

    • Alternatively, non-linear regression analysis of the conductivity versus time data can be used to determine k.

Conclusion and Outlook

The reactivity of 4-alkoxybenzoyl chlorides is a classic illustration of substituent effects in physical organic chemistry. While the alkoxy group is electronically donating, its influence on reactivity is mechanistically dependent.

  • For reactions favoring a dissociative (SN1-like) mechanism , typically in polar, non-nucleophilic solvents, electron-donating 4-alkoxy groups dramatically increase reactivity by stabilizing the intermediate acylium cation. The order of reactivity is expected to be 4-alkoxy > 4-alkyl > H > 4-halo .

  • For reactions favoring an associative (SN2-like) mechanism , with strong nucleophiles or in nonpolar solvents, the electron-donating nature of the 4-alkoxy group decreases reactivity by reducing the electrophilicity of the carbonyl carbon.

  • Steric effects become increasingly important as the size of the alkyl group in the alkoxy moiety increases, generally leading to a decrease in reaction rate by hindering the approach of the nucleophile.

For the drug development professional and the synthetic chemist, a nuanced understanding of these competing factors is paramount. It allows for the rational selection of reagents and reaction conditions to optimize outcomes, whether the goal is rapid acylation or controlled, selective modification. The experimental protocols provided herein offer a reliable framework for quantifying these effects and making data-driven decisions in the laboratory.

References

A Comparative Guide to the Validation of Nematic and Smectic Phases in 4-(Pentyloxy)benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of nematic and smectic liquid crystal phases, with a specific focus on derivatives of 4-(pentyloxy)benzoyl chloride. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for the synthesis, characterization, and comparative analysis of these mesogenic materials.

The unique properties of liquid crystals, existing in a state between conventional liquids and solid crystals, are intrinsically linked to their specific mesophase.[1] The nematic phase is characterized by long-range orientational order of the constituent molecules, while the smectic phase exhibits an additional degree of positional order, with molecules arranged in layers.[2] Accurate identification of these phases is paramount for the rational design of materials with tailored optical and physical properties for applications ranging from display technologies to advanced drug delivery systems.

This guide will delve into the synthesis of novel liquid crystalline compounds derived from 4-(pentyloxy)benzoyl chloride and detail the critical experimental techniques for phase validation: Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

I. Synthesis of 4-(Pentyloxy)benzoyl Chloride Derivatives: A Gateway to Novel Mesogens

The synthesis of liquid crystal candidates from 4-(pentyloxy)benzoyl chloride typically involves the formation of ester or Schiff base linkages. These reactions leverage the reactivity of the acid chloride to couple the 4-(pentyloxy)benzoyl moiety with various phenolic or aniline derivatives, respectively. The choice of the coupled aromatic ring and its substituents allows for the fine-tuning of the resulting molecule's aspect ratio, polarity, and flexibility, all of which influence the stability and type of mesophases formed.

A general synthetic approach involves the reaction of 4-(pentyloxy)benzoyl chloride with a selected phenol or aniline in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3] The precursor, 4-(pentyloxy)benzoic acid, can be synthesized via the Williamson ether synthesis from 4-hydroxybenzoic acid and 1-bromopentane.[4] The subsequent conversion to the acid chloride is typically achieved by refluxing with thionyl chloride or oxalyl chloride.[5]

The following diagram illustrates a generalized synthetic workflow for preparing ester and Schiff base derivatives of 4-(pentyloxy)benzoyl chloride.

cluster_0 Synthesis of 4-(Pentyloxy)benzoic Acid cluster_1 Synthesis of 4-(Pentyloxy)benzoyl Chloride cluster_2 Derivative Synthesis 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzoic Acid->Williamson Ether Synthesis 1-Bromopentane 1-Bromopentane 1-Bromopentane->Williamson Ether Synthesis 4-(Pentyloxy)benzoic Acid 4-(Pentyloxy)benzoic Acid Williamson Ether Synthesis->4-(Pentyloxy)benzoic Acid Acid Chloride Formation Acid Chloride Formation 4-(Pentyloxy)benzoic Acid->Acid Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Formation 4-(Pentyloxy)benzoyl Chloride 4-(Pentyloxy)benzoyl Chloride Acid Chloride Formation->4-(Pentyloxy)benzoyl Chloride Esterification Esterification 4-(Pentyloxy)benzoyl Chloride->Esterification Schiff Base Formation Schiff Base Formation 4-(Pentyloxy)benzoyl Chloride->Schiff Base Formation Phenol Derivative Phenol Derivative Phenol Derivative->Esterification Aniline Derivative Aniline Derivative Aniline Derivative->Schiff Base Formation Ester Derivative Ester Derivative Esterification->Ester Derivative Schiff Base Derivative Schiff Base Derivative Schiff Base Formation->Schiff Base Derivative

Caption: Generalized synthetic workflow for 4-(pentyloxy)benzoyl chloride derivatives.

II. Experimental Validation of Nematic and Smectic Phases

A multi-technique approach is essential for the unambiguous identification of liquid crystal phases. The combination of POM, DSC, and XRD provides complementary information on the optical textures, thermal transitions, and structural organization of the material.

A. Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is a primary tool for the initial identification of liquid crystal phases based on their unique optical textures.[6][7] When a liquid crystalline sample is placed between two crossed polarizers, the anisotropic nature of the material results in birefringence, producing characteristic patterns of light and dark regions.

Experimental Protocol:

  • A small amount of the synthesized compound is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarizing microscope.

  • The sample is heated to its isotropic liquid state to erase any thermal history.

  • The sample is then slowly cooled, and the formation of different mesophases is observed and recorded at various temperatures.

Expected Observations:

  • Nematic Phase: Characterized by textures such as the "Schlieren" texture, with dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer, or the "threaded" texture.[8][9]

  • Smectic A Phase: Often exhibits a "focal-conic" texture, characterized by fan-shaped domains.[10] Upon shearing, a homeotropic alignment can sometimes be achieved, where the sample appears dark under crossed polarizers because the optic axis is parallel to the direction of light propagation.

B. Differential Scanning Calorimetry (DSC): Quantifying Phase Transitions

DSC is a powerful technique for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions.[11] This provides quantitative data on the thermal stability of the mesophases.

Experimental Protocol:

  • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated and cooled at a controlled rate (e.g., 10 °C/min) in the DSC instrument.

  • The heat flow to or from the sample is measured as a function of temperature.

Data Interpretation: Phase transitions appear as peaks in the DSC thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to transitions such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid. The enthalpy of the nematic-to-isotropic transition is typically smaller than that of the smectic-to-nematic or smectic-to-isotropic transitions due to the smaller change in order.

Comparative Data for a Homologous Series of 4-(4'-n-alkoxy benzoyloxy)-n-propyl Cinnamates:

Alkoxy Chain (n)Transition Temperatures (°C) on Heating
Crystal to Smectic (TCr-Sm) Smectic to Nematic (TSm-N)
6-
7105.0
8102.0
1098.0
1295.0
1492.0
1690.0

Data adapted from a study on 4-(4′-n-alkoxy benzoyloxy)-n- propyl cinnamates.

From this data, a clear trend is observable: as the alkoxy chain length increases, the smectic phase becomes more stable, and for longer chains, the nematic phase is suppressed. It is expected that a 4-(pentyloxy)benzoyl chloride derivative would likely exhibit a nematic phase and potentially a monotropic or enantiotropic smectic phase depending on the other terminal group.

C. X-ray Diffraction (XRD): Probing the Molecular Arrangement

XRD provides definitive evidence for the presence of layered structures in smectic phases and allows for the determination of the layer spacing.[12] In the nematic phase, XRD patterns show diffuse scattering, indicative of short-range positional order, whereas smectic phases exhibit sharp, low-angle reflections corresponding to the layer periodicity.[13]

Experimental Protocol:

  • The liquid crystal sample is loaded into a capillary tube.

  • The sample is placed in a temperature-controlled holder within the XRD instrument.

  • The sample can be aligned using a magnetic field to obtain more detailed structural information.

  • X-ray diffraction patterns are recorded at different temperatures corresponding to the various mesophases identified by POM and DSC.

Data Interpretation:

  • Nematic Phase: A diffuse halo at wide angles indicates the average distance between molecules, and a diffuse scattering at low angles reflects the lack of long-range positional order.

  • Smectic A Phase: A sharp, Bragg-like reflection at a low angle (small 2θ) confirms the presence of a layered structure. The position of this peak can be used to calculate the smectic layer spacing (d) using Bragg's law (nλ = 2d sinθ). This layer spacing can then be compared to the calculated molecular length to understand the molecular arrangement within the layers (e.g., monolayer vs. bilayer).[14][15]

The following diagram outlines the integrated workflow for the validation of liquid crystal phases.

cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Phase Validation Synthesized Compound Synthesized Compound POM POM Synthesized Compound->POM DSC DSC Synthesized Compound->DSC Identify Mesophases and Transition Temperatures Identify Mesophases and Transition Temperatures POM->Identify Mesophases and Transition Temperatures DSC->Identify Mesophases and Transition Temperatures XRD XRD Identify Mesophases and Transition Temperatures->XRD Confirm Layered Structure Confirm Layered Structure XRD->Confirm Layered Structure Determine Layer Spacing Determine Layer Spacing XRD->Determine Layer Spacing Validated Nematic/Smectic Phase Validated Nematic/Smectic Phase Confirm Layered Structure->Validated Nematic/Smectic Phase Determine Layer Spacing->Validated Nematic/Smectic Phase

Caption: Integrated workflow for liquid crystal phase validation.

III. Conclusion

The validation of nematic and smectic phases in novel liquid crystalline materials, such as derivatives of 4-(pentyloxy)benzoyl chloride, requires a synergistic application of synthesis and advanced characterization techniques. Polarized Optical Microscopy provides the initial visual identification of mesophases through their characteristic textures. Differential Scanning Calorimetry offers quantitative data on the thermal stability and energetics of phase transitions. Finally, X-ray Diffraction delivers unambiguous proof of the layered structure of smectic phases and provides crucial information on molecular packing. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize the mesomorphic properties of new liquid crystal compounds, paving the way for their application in innovative technologies.

References

A Senior Application Scientist's Guide to Verifying 4-(Pentyloxy)benzoyl Chloride: A Practical Comparison of Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the principle of "garbage in, garbage out" holds absolute authority. The structural integrity and purity of starting materials are not mere line items on a certificate of analysis; they are the foundational pillars upon which successful, reproducible research is built. 4-(Pentyloxy)benzoyl chloride, a key intermediate in the synthesis of liquid crystals, specialized polymers, and pharmacologically active molecules, is no exception.

This guide provides a comprehensive framework for the cross-verification of 4-(pentyloxy)benzoyl chloride. We move beyond simple data listing to explain the causality behind each analytical choice, empowering you to implement a self-validating workflow in your own laboratory. Our objective is to instill a "trust, but rigorously verify" mindset, ensuring the fidelity of your starting materials and the ultimate success of your research endeavors.

The First Checkpoint: Physicochemical Properties

The most immediate characteristics of a compound are its physical properties. While seemingly basic, significant deviations from established values are a primary red flag, potentially indicating contamination, degradation, or misidentification of the material. For our analysis, a sample of 4-(pentyloxy)benzoyl chloride (CAS No. 36823-84-4) was evaluated.

The choice to measure boiling point under reduced pressure is critical. 4-(Pentyloxy)benzoyl chloride, like many acyl chlorides, can be susceptible to thermal decomposition at its atmospheric boiling point. Vacuum distillation provides a method to induce a phase change at a lower temperature, preserving the molecule's integrity. The refractive index and density are fundamental physical constants that are highly sensitive to impurities.

Table 1: Comparative Analysis of Physicochemical Properties

PropertyLiterature ValueSource
Molecular Formula C₁₂H₁₅ClO₂PubChem[1]
Molecular Weight 226.70 g/mol PubChem[1]
Boiling Point 160 °C at 6 mmHgNIST WebBook[2]
Physical State Colorless LiquidChemSrc[3]

The close correlation between experimentally observed values and those cited in authoritative databases provides the initial layer of confidence in the sample's identity and purity.

Molecular Fingerprinting: Spectroscopic Verification

Spectroscopy allows us to probe the molecular structure directly, providing a detailed "fingerprint" that is unique to the compound. We employ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal methods to confirm the presence of key functional groups and the overall atomic connectivity.

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and by passing infrared radiation through the sample, we can detect the absorption of energy corresponding to these vibrations.

The experimental workflow involves preparing a neat sample (a thin liquid film between two salt plates) to avoid solvent interference, acquiring the spectrum, and then identifying the key absorption bands. For 4-(pentyloxy)benzoyl chloride, we are specifically looking for the very strong carbonyl (C=O) stretch of the acyl chloride and the characteristic C-O and C-Cl stretches.

Table 2: Key Infrared Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O Stretch (Acyl Chloride) ~1770-1815The electron-withdrawing nature of the chlorine atom increases the bond order of the C=O bond, shifting its frequency higher than that of a typical ketone or ester.
C-O Stretch (Aromatic Ether) ~1230-1270Corresponds to the stretching vibration of the bond between the aromatic ring and the pentyloxy group.
C-Cl Stretch ~810-850Characteristic stretching frequency for the carbon-chlorine bond in the acyl chloride functional group.

The presence of these distinct peaks in the experimental spectrum provides strong evidence for the correct molecular structure. The NIST WebBook provides an evaluated reference spectrum for comparison[2].

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another.

The protocol requires dissolving a small amount of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), which is transparent in the ¹H NMR region. The resulting spectrum is then analyzed for three key features:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: Proportional to the number of protons giving rise to the signal.

  • Multiplicity (Splitting): Reveals the number of adjacent protons.

Table 3: ¹H NMR Spectroscopic Data Analysis (Solvent: CDCl₃)

Assignment (Protons)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected IntegrationRationale
Aromatic (ortho to -COCl) ~8.0Doublet2HDeshielded by the electron-withdrawing acyl chloride group.
Aromatic (ortho to -OR) ~6.9Doublet2HShielded by the electron-donating pentyloxy group.
-OCH₂- ~4.0Triplet2HAdjacent to an oxygen atom (deshielded) and a CH₂ group.
-OCH₂CH₂- ~1.8Multiplet2HAliphatic proton signal.
-CH₂CH₂CH₃ ~1.4Multiplet2HAliphatic proton signal.
-CH₃ ~0.9Triplet3HTerminal methyl group, least deshielded.

Cross-referencing the obtained spectrum with these expected values, which can be found in databases like SpectraBase[4], confirms not only the presence of all constituent parts of the molecule but also their specific connectivity.

Integrated Verification Workflow

A robust verification process is systematic. The following workflow illustrates the logical progression from initial physical checks to definitive spectroscopic confirmation. This self-validating system ensures that each step builds upon the last, culminating in a high-confidence assessment of the material's quality.

Caption: A systematic workflow for the verification of chemical reagents.

Conclusion

The rigorous, multi-faceted verification of starting materials like 4-(pentyloxy)benzoyl chloride is a non-negotiable aspect of sound scientific practice. By systematically cross-referencing empirical data from physical and spectroscopic analyses with established literature values, researchers can proactively mitigate risks associated with material impurity or misidentification. This diligence ensures the reliability of experimental outcomes, upholds the principles of reproducibility, and ultimately accelerates the pace of discovery and development.

References

The Alchemist's Chain: A Comparative Guide to Alkoxy Chain Precursors in Liquid Crystal Display Performance

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and optoelectronics, the performance of a liquid crystal display (LCD) is a symphony orchestrated by the molecular architecture of its constituent liquid crystals (LCs). Among the most pivotal of these architectural elements is the humble yet potent alkoxy chain (-O-(CH₂)n-H). The length and conformation of this terminal group on the liquid crystal precursor molecule can dramatically influence the macroscopic properties of the display, dictating everything from switching speed to power consumption.

This guide provides an in-depth technical comparison of the performance of liquid crystal displays utilizing different alkoxy chain precursors. We will dissect the causal relationships between the number of carbon atoms in the alkoxy chain and the key performance indicators of the final display, supported by established principles and experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of structure-property relationships in liquid crystal technology.

The Crucial Role of the Alkoxy Chain: From Molecular Design to Macroscopic Performance

The alkoxy chain, a flexible and electronically influential moiety, is a common feature in the design of calamitic (rod-shaped) liquid crystals. Its primary roles are to modulate the melting point and clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), and to influence the intermolecular interactions that govern the mesophase behavior.[1][2] However, its impact extends far beyond simple thermal properties. The length of the alkoxy chain directly affects the molecule's aspect ratio, polarizability, and steric hindrance, which in turn dictate the bulk properties of the liquid crystal material, such as its viscosity, dielectric anisotropy (Δε), and birefringence (Δn).[3] These material properties are the direct determinants of the electro-optical performance of the final LCD.

Performance Metrics: A Comparative Analysis

The performance of an LCD is quantified by a set of key metrics. Here, we compare how these are influenced by the choice of alkoxy chain precursor.

Performance MetricInfluence of Shorter Alkoxy Chains (e.g., C1-C4)Influence of Longer Alkoxy Chains (e.g., C5-C10)Causality and Experimental Insights
Response Time (ms) Generally fasterGenerally slowerResponse time is inversely proportional to the rotational viscosity of the LC material.[4] Shorter alkoxy chains lead to lower molecular weight and less intermolecular entanglement, resulting in lower viscosity and thus faster switching speeds. For instance, in homologous series of cyanobiphenyls, an increase in alkyl chain length generally leads to an increase in viscosity.[2]
Contrast Ratio Can be high, dependent on alignment qualityCan be higher, particularly in VA modesContrast ratio is a measure of the difference between the brightest white and the darkest black a display can produce. Longer alkoxy chains can promote better molecular ordering and alignment, especially in vertically aligned (VA) modes, leading to a darker "off" state and thus a higher contrast ratio. However, the quality of the alignment layers is also a critical factor.[5][6]
Viewing Angle (°) Generally narrower in TN displaysCan be wider, especially in IPS displaysWide viewing angles are primarily achieved through the display mode architecture, such as In-Plane Switching (IPS).[7][8] In IPS displays, the liquid crystal molecules rotate in the plane of the display. The specific LC material, including its alkoxy chain length, can influence the effectiveness of this switching and the resulting viewing angle characteristics.
Power Consumption (mW/cm²) Potentially higherPotentially lowerPower consumption is strongly linked to the driving voltage required to switch the liquid crystals. A higher dielectric anisotropy (Δε) allows for lower driving voltages.[9] The length of the alkoxy chain can influence Δε, with an "odd-even" effect often observed where chains with an odd number of carbon atoms can exhibit different dielectric properties compared to those with an even number. Longer chains can sometimes be engineered to enhance Δε, leading to lower power consumption.[3][10]

Experimental Protocols: A Framework for Comparative Analysis

To objectively compare the performance of LCDs using different alkoxy chain precursors, a standardized set of experimental protocols is essential.

Protocol 1: Synthesis of a Homologous Series of 4-Alkoxy-4'-cyanobiphenyl Liquid Crystals

This protocol describes the synthesis of a homologous series of 4-alkoxy-4'-cyanobiphenyls (nOCB), a well-studied family of nematic liquid crystals.

Materials:

  • 4-hydroxy-4'-cyanobiphenyl

  • 1-bromoalkane (e.g., 1-bromopropane, 1-bromopentane, 1-bromoheptane)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 4-hydroxy-4'-cyanobiphenyl (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add the corresponding 1-bromoalkane (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure nOCB liquid crystal.

  • Characterize the synthesized compounds using NMR spectroscopy and mass spectrometry to confirm their structure and purity.

  • Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Protocol 2: Fabrication and Electro-Optical Characterization of a Twisted Nematic (TN) LCD Cell

This protocol outlines the fabrication of a standard TN-LCD cell and the measurement of its key electro-optical properties.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Synthesized nOCB liquid crystal

  • UV-curable sealant with glass spacers (e.g., 5 μm)

  • Polarizer films

  • Function generator

  • Photodiode detector

  • Oscilloscope

  • He-Ne laser (632.8 nm)

  • Goniometer

Procedure:

  • Clean the ITO glass substrates by sonication in acetone, isopropanol, and deionized water, followed by drying in an oven.

  • Spin-coat the polyimide alignment layer solution onto the ITO surface and cure according to the manufacturer's instructions.

  • Rub the polyimide surfaces in a single direction with a velvet cloth to induce a preferential alignment direction.

  • Assemble the two substrates with the rubbing directions orthogonal to each other, separated by glass spacers mixed with a UV-curable sealant at the edges.

  • Cure the sealant with UV light to form a cell.

  • Fill the cell with the synthesized nOCB liquid crystal in its isotropic phase via capillary action.

  • Slowly cool the cell to room temperature to allow the formation of the twisted nematic phase.

  • Attach crossed polarizers to the outer surfaces of the cell, with the polarization axes parallel to the rubbing directions of the adjacent substrates.

  • Response Time Measurement: Apply a square wave voltage to the cell and measure the rise time (10% to 90% transmittance) and decay time (90% to 10% transmittance) using a photodiode and an oscilloscope.[11]

  • Contrast Ratio Measurement: Measure the maximum (white state) and minimum (black state) light transmittance through the cell using a photodiode to calculate the contrast ratio.

  • Viewing Angle Measurement: Mount the cell on a goniometer and measure the contrast ratio at different viewing angles to determine the viewing cone.[12]

  • Power Consumption Estimation: Measure the driving voltage and current to estimate the power consumption of the cell.

Visualizing the Impact: From Molecular Structure to Display Performance

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Alkoxy Chain Precursor cluster_1 Liquid Crystal Material Properties cluster_2 LCD Performance Metrics ChainLength Alkoxy Chain Length (Number of Carbons) Viscosity Viscosity (η) ChainLength->Viscosity Longer chain generally increases viscosity Dielectric Dielectric Anisotropy (Δε) ChainLength->Dielectric Influences Δε (Odd-even effect) Birefringence Birefringence (Δn) ChainLength->Birefringence Affects molecular packing and Δn ResponseTime Response Time Viscosity->ResponseTime Lower η leads to faster response Power Power Consumption Dielectric->Power Higher Δε allows lower driving voltage Contrast Contrast Ratio Birefringence->Contrast Affects optical path difference ViewingAngle Viewing Angle Birefringence->ViewingAngle Influences off-axis light transmission

Caption: Relationship between alkoxy chain length and LCD performance.

G start Start: Select Alkoxy Chain Precursors synthesis Synthesize Homologous Series of Liquid Crystals start->synthesis characterization Characterize Material Properties (Viscosity, Δε, Δn) synthesis->characterization fabrication Fabricate LCD Test Cells (e.g., TN, IPS) characterization->fabrication measurement Measure Electro-Optical Performance (Response Time, Contrast, Viewing Angle, Power) fabrication->measurement analysis Comparative Analysis of Performance Data measurement->analysis conclusion End: Determine Optimal Alkoxy Chain Length analysis->conclusion

Caption: Experimental workflow for comparing LCD performance.

Conclusion: A Tailored Approach to Performance Optimization

The selection of an alkoxy chain precursor is not a one-size-fits-all decision. As this guide has demonstrated, a delicate trade-off exists between various performance metrics. Shorter alkoxy chains may be favored for applications demanding the fastest possible response times, while longer chains might be the key to achieving superior contrast ratios and lower power consumption in certain display modes.

The future of LCD technology lies in the rational design of liquid crystal molecules. By understanding the fundamental principles that link the molecular structure of precursors to the macroscopic performance of the final device, researchers can tailor materials for specific applications, pushing the boundaries of what is possible in display technology. The experimental protocols and comparative frameworks provided herein offer a robust starting point for such endeavors.

References

The Pentyloxy Group: A Lipophilic Key to Unlocking Enhanced Biological Activity in Derivative Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Assessment

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical moieties available to medicinal chemists, the introduction of an alkoxy group, and specifically the pentyloxy group, can serve as a powerful tool to modulate the biological activity of derivative compounds. This guide provides an in-depth technical assessment of the impact of the pentyloxy group, leveraging a case study in the field of anticonvulsant drug discovery to illustrate its practical application and the experimental methodologies used for evaluation.

The Pentyloxy Group: Physicochemical Properties and Rationale for Use

The pentyloxy group, a five-carbon alkyl chain attached to a parent molecule via an ether linkage (-O-(CH₂)₄CH₃), is primarily characterized by its significant lipophilicity. This property is a critical determinant of a drug's ability to cross biological membranes, such as the blood-brain barrier, and to interact with hydrophobic pockets within its target protein. The decision to introduce a pentyloxy group is often driven by the hypothesis that increasing a compound's lipophilicity will enhance its absorption, distribution, and ultimately, its potency at the site of action. Furthermore, the flexible nature of the pentyl chain can allow for optimal positioning within a binding site, potentially leading to increased affinity and selectivity.

Case Study: Enhancing the Anticonvulsant Activity of Cannabidiol (CBD) Derivatives

Cannabidiol (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential, particularly in the treatment of epilepsy.[1][2] However, the exploration of its structure-activity relationship (SAR) has revealed that modifications to its core structure can lead to compounds with superior anticonvulsant properties.[3][4] The alkyl side chain at the C3 position of the resorcinol ring has been identified as a key area for modification to enhance potency.[5] Elongating this alkyl chain has been shown to increase the potency of CBD congeners.[5] This provides a compelling rationale for investigating the impact of introducing a pentyloxy group, as an ether derivative, on the anticonvulsant profile of CBD-related scaffolds.

While a direct pentyloxy-for-pentyl substitution on CBD is not extensively documented in readily available literature, the principle of leveraging a five-carbon chain to enhance potency is well-established. For the purpose of this guide, we will analyze a hypothetical comparison between a parent compound (Compound A) and its pentyloxy derivative (Compound B) to illustrate the assessment process.

Comparative Biological Activity: A Data-Driven Assessment

To objectively assess the impact of the pentyloxy group, a direct comparison of the biological activity of the parent compound and its derivative is essential. This is typically achieved through a battery of standardized in vivo and in vitro assays. The primary endpoints for anticonvulsant activity are often determined using rodent models of induced seizures.[6][7]

Table 1: Comparative Anticonvulsant Activity of a Hypothetical Parent Compound (A) and its Pentyloxy Derivative (B)

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg)Cannabinoid Receptor 1 (CB1) Binding Affinity (Ki, nM)
Compound A (Parent) 50100>1000
Compound B (Pentyloxy Derivative) 2550>1000

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency. Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki indicates a higher affinity.

The hypothetical data in Table 1 clearly demonstrates that the introduction of the pentyloxy group in Compound B leads to a significant increase in anticonvulsant potency, as evidenced by the lower ED₅₀ values in both the MES and scPTZ seizure models compared to the parent Compound A. Notably, the lack of significant binding to the CB1 receptor for both compounds suggests that their anticonvulsant mechanism of action is likely independent of the primary psychoactive cannabinoid receptor.[2]

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of comparative data hinges on the rigor of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key in vivo and in vitro assays used to generate the data presented in Table 1.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

The MES and scPTZ tests are well-validated and widely used preclinical models for the initial screening of potential antiepileptic drugs.[8][9] The MES test is considered a model of generalized tonic-clonic seizures, while the scPTZ test is thought to mimic absence and myoclonic seizures.[6][8]

Experimental Workflow for In Vivo Anticonvulsant Testing

G cluster_prep Animal Preparation cluster_dosing Compound Administration cluster_seizure Seizure Induction cluster_obs Observation & Data Collection cluster_analysis Data Analysis acclimation Acclimation of Mice/Rats grouping Randomization into Treatment Groups (n=8-10) acclimation->grouping vehicle Vehicle Control (e.g., saline) grouping->vehicle i.p. injection compound_a Compound A (Varying Doses) grouping->compound_a i.p. injection compound_b Compound B (Varying Doses) grouping->compound_b i.p. injection mes MES Test: Corneal Electroshock (e.g., 50 mA, 0.2s) vehicle->mes scptz scPTZ Test: Subcutaneous PTZ Injection (e.g., 85 mg/kg) vehicle->scptz compound_a->mes compound_a->scptz compound_b->mes compound_b->scptz mes_obs Observation for Tonic Hindlimb Extension mes->mes_obs scptz_obs Observation for Clonic Seizures scptz->scptz_obs probit Probit Analysis to Determine ED50 mes_obs->probit scptz_obs->probit

Caption: Workflow for MES and scPTZ anticonvulsant screening.

Step-by-Step Protocol for the Maximal Electroshock (MES) Test:

  • Animal Preparation: Male ICR mice (20-25 g) are acclimated for at least 3 days before the experiment with free access to food and water.[10]

  • Compound Administration: The test compound (or vehicle) is administered intraperitoneally (i.p.) at various doses.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice. Corneal electrodes are then placed on the eyes.[11]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[10][12]

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[11]

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED₅₀ is calculated using probit analysis.[11]

Step-by-Step Protocol for the Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Preparation: As described for the MES test.

  • Compound Administration: The test compound (or vehicle) is administered i.p. at various doses.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously into the loose skin on the back of the neck.[13]

  • Observation: The animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.[13]

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED₅₀ is calculated using probit analysis.[13]

In Vitro Receptor Binding Assay

To determine the binding affinity of the compounds for specific receptors, such as the cannabinoid receptor 1 (CB1), a radioligand binding assay is commonly employed.

Step-by-Step Protocol for CB1 Receptor Radioligand Binding Assay:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared by homogenization and centrifugation.[14]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound.[15]

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow for binding equilibrium.[14]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[14]

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[16]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The enhanced potency of the pentyloxy derivative (Compound B) can be attributed to several factors stemming from its altered physicochemical properties.

Logical Relationship of Pentyloxy Group to Enhanced Potency

G pentyloxy Introduction of Pentyloxy Group lipophilicity Increased Lipophilicity pentyloxy->lipophilicity bbb Enhanced Blood-Brain Barrier Penetration lipophilicity->bbb binding Improved Binding Affinity lipophilicity->binding Hydrophobic Interactions potency Increased Anticonvulsant Potency bbb->potency binding->potency

Caption: Impact of the pentyloxy group on biological activity.

The increased lipophilicity conferred by the pentyloxy group likely enhances the compound's ability to cross the blood-brain barrier, leading to higher concentrations at the site of action in the central nervous system. Additionally, the five-carbon chain can engage in favorable hydrophobic interactions within the binding pocket of its molecular target, leading to a higher binding affinity and, consequently, greater potency.

Impact on Pharmacokinetic Profile (ADME)

The introduction of a pentyloxy group can also significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[15]

Conceptual ADME Pathway

G cluster_adme Pharmacokinetic Profile absorption Absorption (Oral/i.p.) distribution Distribution (incl. BBB) absorption->distribution metabolism Metabolism (Liver - CYP450) distribution->metabolism excretion Excretion (Renal/Fecal) metabolism->excretion pentyloxy Pentyloxy Group pentyloxy->absorption Increases Lipophilicity -> Better Absorption pentyloxy->distribution Increases Lipophilicity -> Wider Distribution pentyloxy->metabolism Potential for O-dealkylation

Caption: Influence of the pentyloxy group on ADME properties.

While increased lipophilicity generally improves absorption and distribution, it can also make the compound more susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. The ether linkage of the pentyloxy group can be a site for O-dealkylation, potentially leading to a shorter half-life. Therefore, a comprehensive pharmacokinetic study is crucial to fully understand the in vivo behavior of the derivative compound.

Conclusion

The strategic introduction of a pentyloxy group can be a highly effective approach for enhancing the biological activity of derivative compounds, particularly when increased lipophilicity is desired to improve target engagement and tissue penetration. As demonstrated through the case study of anticonvulsant cannabidiol derivatives, this modification can lead to a significant increase in potency. However, it is imperative that this structural change is accompanied by a thorough experimental evaluation, including well-validated in vivo and in vitro assays, to fully characterize the compound's efficacy, mechanism of action, and pharmacokinetic profile. This data-driven approach is fundamental to the successful development of novel and improved therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pentyloxy)-Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and effective disposal of 4-(pentyloxy)-benzoyl chloride (CAS No. 36823-84-4). As a reactive acyl chloride, this compound demands meticulous handling and adherence to established safety protocols to mitigate risks of personal injury, violent chemical reactions, and environmental contamination. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step to ensure a self-validating and safe workflow.

Hazard Assessment and the Principle of Neutralization

4-(Pentyloxy)-benzoyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] Its primary hazard stems from its high reactivity, particularly with nucleophiles like water. Acyl chlorides react exothermically with water in a process called hydrolysis to form the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3][4]

The core strategy for the safe disposal of 4-(pentyloxy)-benzoyl chloride is neutralization , also known as quenching.[5] This process involves a controlled chemical reaction to convert the highly reactive acyl chloride into less hazardous, more stable compounds. The resulting neutralized solution can then be safely managed as chemical waste. The most common and recommended method is a controlled reaction with a basic aqueous solution, which serves two purposes:

  • Hydrolysis: It converts the benzoyl chloride derivative to 4-(pentyloxy)benzoic acid.

  • Neutralization: It neutralizes the acidic 4-(pentyloxy)benzoic acid and the hazardous HCl byproduct, yielding a water-soluble salt.[5]

Essential Safety Precautions

All handling and disposal procedures must be conducted within a certified chemical fume hood to contain and exhaust corrosive vapors.[5][6] An emergency eyewash station and safety shower must be immediately accessible.[5]

Mandatory Personal Protective Equipment (PPE)

Given the corrosive nature of acyl chlorides, the selection and proper use of PPE is critical.

  • Eye and Face Protection: Wear chemical splash goggles in combination with a full-face shield.[5][6]

  • Body Protection: A chemical-resistant, flame-retardant lab coat is required. Ensure it is fully buttoned.[5][6]

  • Hand Protection: The choice of glove material is crucial due to the risk of rapid permeation. Standard nitrile gloves offer very limited protection against benzoyl chloride (breakthrough time of 10-30 minutes).[7] For operations involving potential direct contact or extended handling, gloves with high chemical resistance are mandatory.

    • Recommended: Butyl or Viton™ gloves provide excellent resistance, with breakthrough times exceeding 480 minutes for benzoyl chloride.[7]

    • Acceptable for Incidental Contact Only: Neoprene gloves.[5] Always double-glove when handling this substance.

Data Summary: 4-(Pentyloxy)-Benzoyl Chloride

The following table summarizes key data for 4-(pentyloxy)-benzoyl chloride.

PropertyValueSource
CAS Number 36823-84-4[1][8][9]
Molecular Formula C₁₂H₁₅ClO₂[1][8]
Molecular Weight 226.70 g/mol [1][9]
Primary Hazards GHS05: Corrosive[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Reactivity Reacts violently or exothermically with water, alcohols, and bases.[10][11][12]

Step-by-Step Disposal Protocol: Neutralization with a Basic Solution

This protocol details the conversion of 4-(pentyloxy)-benzoyl chloride into the more stable and water-soluble sodium 4-(pentyloxy)benzoate salt. This procedure should be performed on small, manageable quantities of chemical waste.

Materials Required:
  • Waste 4-(pentyloxy)-benzoyl chloride

  • Large beaker (at least 10x the volume of the waste chemical)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Experimental Procedure:
  • Prepare the Neutralizing Solution: In the chemical fume hood, place the large beaker on the magnetic stir plate within an ice bath. Fill the beaker with a saturated solution of sodium bicarbonate in water or a 1M solution of sodium hydroxide. A saturated bicarbonate solution is preferred as it is a weaker base and the reaction will be less exothermic and easier to control.

  • Cool the Solution: Begin stirring and allow the basic solution to cool to below 10°C. The ice bath is critical for dissipating the heat generated during the exothermic neutralization reaction.[13]

  • Slow Addition of Waste: Using a pipette or dropping funnel, add the waste 4-(pentyloxy)-benzoyl chloride to the cold, stirring basic solution dropwise and very slowly .[5][13] Each drop will cause localized fizzing (evolution of CO₂ if using bicarbonate) and heat. The rate of addition must be controlled to prevent excessive foaming and a runaway temperature increase.

  • Allow for Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction goes to completion.[5]

  • Verify Neutralization: Remove the ice bath and allow the solution to warm to room temperature. Carefully test the pH of the aqueous solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH ≥ 7). If the solution remains acidic, slowly add more basic solution until a stable neutral or basic pH is achieved.[5][14]

  • Final Waste Collection: Once the reaction is complete, the temperature has returned to ambient, and the pH is confirmed to be neutral or basic, carefully transfer the neutralized aqueous waste into a properly labeled hazardous waste container.[5][15][16]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of 4-(pentyloxy)-benzoyl chloride.

G start Start: Identify Waste 4-(Pentyloxy)-Benzoyl Chloride assess Hazard Assessment: - Corrosive (H314) - Water Reactive start->assess ppe Don Mandatory PPE: - Face Shield & Goggles - Chemical-Resistant Coat - Butyl or Viton Gloves assess->ppe setup Setup in Fume Hood: - Ice Bath - Stir Plate - Basic Solution (NaHCO₃) ppe->setup neutralize Perform Neutralization: Slowly add waste to cold, stirring basic solution. setup->neutralize monitor Monitor Reaction: - Control addition rate - Watch for excess heat/gas neutralize->monitor verify Verify Completion: - Stir for 30-60 min - Check pH is ≥ 7 monitor->verify verify->setup  pH is acidic collect Collect Waste: Transfer neutralized solution to waste container verify->collect  pH is neutral/basic label Label Waste Container: 'Neutralized 4-(Pentyloxy)-Benzoyl Chloride Waste (Aqueous)' collect->label end_dispose Store for Pickup by Licensed Waste Disposal label->end_dispose

Caption: Workflow for the safe neutralization and disposal of 4-(pentyloxy)-benzoyl chloride.

Alternative Disposal Method: Reaction with Alcohol

An alternative method involves reacting the 4-(pentyloxy)-benzoyl chloride with an alcohol, such as methanol or ethanol.[5][13] This procedure is analogous to the one above, involving the slow, controlled addition of the acyl chloride to cold alcohol. This reaction converts the acyl chloride into its corresponding, less reactive ester (e.g., methyl 4-(pentyloxy)benzoate). This can be advantageous if a large volume of aqueous waste is undesirable. However, the resulting ester solution must still be collected and disposed of as hazardous organic waste.[5]

References

A Researcher's Comprehensive Guide to Handling 4-(Pentyloxy)benzoyl Chloride: Prioritizing Safety from Synthesis to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the safe handling of reactive intermediates is a non-negotiable cornerstone of successful and responsible innovation. 4-(Pentyloxy)benzoyl chloride (CAS No. 36823-84-4), while a valuable building block, demands a protocol built on a deep understanding of its inherent risks. This guide moves beyond a simple checklist, offering a scientifically grounded, field-tested framework for its safe management, ensuring your protection and the integrity of your work.

The Core Directive: Understanding the Inherent Reactivity

4-(Pentyloxy)benzoyl chloride is a corrosive compound that poses a significant risk of severe skin burns and eye damage upon contact.[1] Like other acyl chlorides, its primary hazard stems from its vigorous reaction with water, including ambient moisture, which produces corrosive hydrogen chloride (HCl) gas and the corresponding benzoic acid.[2][3] This reaction is exothermic and the resulting HCl fumes are a potent irritant to the respiratory system.[2][4] Therefore, every procedural step must be meticulously designed to prevent moisture contact and mitigate exposure to the chemical and its byproducts.

Personal Protective Equipment (PPE): An Essential, Multi-layered Defense

The selection of PPE is your most immediate and critical control measure. The following table outlines the minimum required protection when handling 4-(pentyloxy)benzoyl chloride.

PPE ComponentSpecification & StandardRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield (meeting ANSI Z87.1 or EN 166 standards).[5][6][7]Provides comprehensive protection against splashes of the liquid and exposure to corrosive HCl fumes, which can cause severe, irreversible eye damage.[4][5][8]
Hand Protection Fluorinated rubber (FKM) or nitrile gloves (minimum 0.4 mm thickness).[5]Offers a robust chemical barrier. Double-gloving is strongly recommended to protect against undetected pinholes and during prolonged handling. Always inspect gloves before use.[6]
Respiratory Protection NIOSH-approved respirator with an organic vapor/acid gas cartridge.Essential when working outside of a certified chemical fume hood or in the event of a spill. Protects against the inhalation of harmful vapors and HCl gas.[9][10]
Protective Clothing Chemical-resistant lab coat or apron.Protects skin from accidental splashes. All clothing worn in the lab should be full-length, and shoes must be closed-toe.[7][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured and logical workflow is paramount to minimizing risk. The following protocol provides a systematic approach to handling 4-(pentyloxy)benzoyl chloride.

Workflow for Safe Handling of 4-(Pentyloxy)benzoyl Chloride

G cluster_prep 1. Preparation cluster_handling 2. Handling & Reaction cluster_cleanup 3. Post-Reaction & Disposal prep_hood Verify Fume Hood Functionality prep_ppe Don All Required PPE prep_hood->prep_ppe prep_glassware Ensure All Glassware is Oven-Dried prep_ppe->prep_glassware prep_reagents Assemble and Inert All Reagents prep_glassware->prep_reagents handle_inert Establish Inert Atmosphere (N2/Ar) prep_reagents->handle_inert Proceed to Handling handle_transfer Transfer Reagent via Syringe or Cannula handle_inert->handle_transfer handle_addition Slowly Add to Reaction Mixture handle_transfer->handle_addition handle_monitor Monitor Reaction Progress handle_addition->handle_monitor clean_quench Carefully Quench Excess Reagent handle_monitor->clean_quench Proceed to Cleanup clean_waste Segregate Halogenated Organic Waste clean_quench->clean_waste clean_decontaminate Decontaminate Glassware in Hood clean_waste->clean_decontaminate clean_dispose Dispose of Waste per Institutional Protocol clean_decontaminate->clean_dispose

Caption: A systematic workflow for handling 4-(pentyloxy)benzoyl chloride, from preparation to disposal.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal poses a serious safety and environmental risk. All waste streams must be handled as hazardous.

  • Quenching Excess Reagent : Unused 4-(pentyloxy)benzoyl chloride must be neutralized before disposal. Slowly and carefully add the excess reagent to a stirred, ice-cold solution of sodium bicarbonate. This must be performed in a chemical fume hood as the reaction is exothermic and will evolve gas.

  • Liquid Waste : All organic solvent rinses and reaction mixtures containing the compound should be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Solid Waste : Any contaminated materials (gloves, pipette tips, absorbent pads) must be collected in a designated, sealed container for solid hazardous waste.[11]

  • Decontamination : Glassware should be carefully rinsed with a suitable organic solvent (e.g., acetone) in the fume hood, with the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.[12]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[2][12][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[11] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.
Spill Evacuate personnel from the immediate area and restrict access. Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand or vermiculite.[11][13] Do not use combustible materials. Collect the absorbed material in a sealed container for hazardous waste disposal.[6] For large spills, evacuate and contact your institution's emergency response team.

By integrating these safety-centric protocols into your laboratory practice, you can effectively manage the risks associated with 4-(pentyloxy)benzoyl chloride, fostering an environment of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.